molecular formula C19H28O3 B1151019 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid

Cat. No.: B1151019
M. Wt: 304.4 g/mol
InChI Key: NBGCWDAYASHSEK-YDZYAZLNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Nor-14-oxolabda-8(17),12E-Diene-18-oic acid has been reported in Pinus densiflora and Chloranthus spicatus with data available.

Properties

IUPAC Name

(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-13(12-20)6-8-15-14(2)7-9-16-18(15,3)10-5-11-19(16,4)17(21)22/h6,12,15-16H,2,5,7-11H2,1,3-4H3,(H,21,22)/b13-6+/t15-,16+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGCWDAYASHSEK-YDZYAZLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)O)C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, biosynthetic origin, and isolation methodology for 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid , a bioactive diterpenoid found in Chloranthus spicatus and related species.

Executive Summary

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid (Formula: C₁₉H₂₈O₃; MW: 304.42 Da) is a labdane-type diterpenoid characterized by a bicyclic decalin core, an exocyclic methylene group at C8(17), and a truncated C9 side chain featuring an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-unsaturated aldehyde system.[1][2][3][4]

Primarily isolated from the roots of Chloranthus spicatus, this molecule represents a critical intermediate in the oxidative degradation of longer-chain labdanes (such as communic acid) and exhibits significant potential as a chemotaxonomic marker and bioactive scaffold for anti-inflammatory drug development.

Chemical Structure & Stereochemistry[6]

Structural Elucidation

The molecule is a nor-diterpenoid , meaning it lacks one carbon atom (C15) compared to the standard C20 labdane skeleton. The "14-oxo" designation coupled with the "15-nor" status indicates that the terminal vinyl group of the parent labdane has been oxidatively cleaved to form an aldehyde at position 14.

  • Skeleton: Labdane (Bicyclic A/B ring system).

  • A-Ring: Contains the carboxylic acid functionality at C18 (equatorial orientation in typical ent-labdanes or specific to the 4

    
     position depending on the series).
    
  • B-Ring: Features an exocyclic double bond at C8(17).

  • Side Chain (C9): An unsaturated aldehyde system (C11-C12=C13(Me)-CHO).

Spectroscopic Signature (Diagnostic Data)

Researchers identifying this compound should look for the following characteristic NMR signals (measured in CDCl₃):

NucleusPositionChemical Shift (

)
MultiplicityAssignment
¹H H-149.98 - 10.05 ppmd (J=8 Hz)Aldehyde proton (Conjugated)
¹H H-125.85 - 5.95 ppmd (J=8 Hz)Vinylic proton (

to aldehyde)
¹H H-17a/b4.50, 4.85 ppmbr sExocyclic methylene (C8=CH₂)
¹H H-162.15 ppmsMethyl on conjugated alkene (C13)
¹³C C-14~190-192 ppm-Carbonyl (Aldehyde)
¹³C C-18~180-184 ppm-Carboxylic Acid
¹³C C-8~147-149 ppm-Quaternary Olefinic
¹³C C-17~106-108 ppm-Exocyclic Methylene
Structural Visualization

The following diagram illustrates the connectivity and key functional groups of the molecule.

G cluster_0 Stereochemistry Core Labdane Core (Decalin System) C18 C18-COOH (Carboxylic Acid) Core->C18 Attached at C4 C8_17 C8(17) Exocyclic Double Bond Core->C8_17 Attached at C8 SideChain Side Chain (C11-C14) Core->SideChain Attached at C9 Aldehyde C14-Aldehyde (Conjugated) SideChain->Aldehyde Terminal Oxidation Note Configuration: 12(E) Geometry: Trans-enal

Figure 1: Structural connectivity of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid highlighting the Michael acceptor system in the side chain.

Biosynthetic Context & Reactivity

Biosynthetic Pathway

This compound is rarely a primary metabolite; rather, it is generated via the oxidative cleavage of longer-chain labdanes. The most common precursor is Communic Acid (or trans-communic acid), a major constituent of Pinus and Chloranthus resins.

  • Precursor: Labda-8(17),12,14-trien-18-oic acid (Communic Acid).

  • Enzymatic/Oxidative Step: Cleavage of the terminal C14=C15 double bond.

  • Product: Loss of C15 (formaldehyde equivalent) yields the C14-aldehyde (15-nor-14-oxo derivative).

Chemical Reactivity (Michael Acceptor)

The side chain contains an


-unsaturated aldehyde (enal). This motif is chemically significant because it acts as a Michael Acceptor .
  • Mechanism: Nucleophiles (e.g., cysteine residues in proteins) can attack the

    
    -carbon (C12).
    
  • Implication: This reactivity often underpins the biological activity of terpenoids, including anti-inflammatory effects via the alkylation of NF-

    
    B signaling proteins or other thiol-containing enzymes.
    

Experimental Protocol: Isolation & Purification

The following protocol is designed for the isolation of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid from Chloranthus spicatus roots.

Reagents & Materials
  • Source Material: Dried roots of Chloranthus spicatus.[5]

  • Solvents: 95% Ethanol (EtOH), Petroleum Ether (PE), Ethyl Acetate (EtOAc), Methanol (MeOH).

  • Stationary Phase: Silica gel (200–300 mesh), Sephadex LH-20, ODS (Octadecylsilyl) silica.

Step-by-Step Workflow
  • Extraction:

    • Macerate dried roots (5 kg) in 95% EtOH (3 x 10 L) at room temperature for 72 hours.

    • Concentrate the combined filtrate under reduced pressure to obtain the crude extract.

  • Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with Petroleum Ether and Ethyl Acetate.

    • Collect the Ethyl Acetate fraction (this fraction typically contains the diterpenoids).

  • Primary Fractionation (Silica Gel):

    • Load the EtOAc fraction onto a silica gel column.

    • Elute with a gradient of PE:EtOAc (from 100:0 to 0:100).

    • Collect fractions based on TLC profiling (Look for spots active under UV 254nm due to the conjugated enal).

  • Purification (Chromatography):

    • Subject the diterpene-rich fractions (usually eluting around 80:20 PE:EtOAc) to Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and phenolics.

    • Perform final purification using Reversed-Phase HPLC (ODS column) or preparative TLC.

    • Target Compound: 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid typically elutes as a pale yellow oil or amorphous solid.

Isolation Flowchart

Isolation Raw Dried Roots (Chloranthus spicatus) Extract Ethanol Extraction (3x, RT) Raw->Extract Partition Liquid-Liquid Partition (H2O / EtOAc) Extract->Partition Silica Silica Gel Column (Gradient PE:EtOAc) Partition->Silica EtOAc Phase TargetFrac Target Fraction (UV Active @ 254nm) Silica->TargetFrac Purify Sephadex LH-20 / HPLC (Final Polish) TargetFrac->Purify Product Pure Compound 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid Purify->Product

Figure 2: Isolation workflow for obtaining the target diterpenoid from plant biomass.

References

  • Xiao, Z. Y., et al. (2008). Terpenoids from Roots of Chloranthus spicatus.[2][5] Planta Medica.

  • PubChem. (n.d.). ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid (Related Structure Data).[6] National Library of Medicine.

  • FooDB. (2010).[3] Diterpenoid Classification and Properties. FooDB Resource.

  • SpectraBase. (2025). 13C NMR Spectrum of Labdane Derivatives. Wiley Science Solutions.

Sources

Chloranthus spicatus root diterpenoids isolation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isolation of Diterpenoids from Chloranthus spicatus Root

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the successful isolation, purification, and characterization of diterpenoids from the roots of Chloranthus spicatus. The methodologies described herein are synthesized from established practices in natural product chemistry, emphasizing not just the procedural steps but the underlying scientific rationale that ensures reproducibility and success. This document is intended for researchers, phytochemists, and drug development professionals seeking to explore the rich chemical diversity of the Chloranthus genus.

Introduction: The Chemical Promise of Chloranthus spicatus

Chloranthus spicatus (Thunb.) Makino, a perennial herb, has a long history in traditional medicine, particularly in China. Its therapeutic applications have spurred significant phytochemical investigation, revealing a wealth of secondary metabolites. While the genus Chloranthus is renowned for its structurally complex and biologically active lindenane-type sesquiterpenoids and their dimers, it is also a source of unique diterpenoids.[1][2] These diterpenoids, though often present in lower concentrations than the sesquiterpenoids, exhibit a wide range of bioactivities, including anti-inflammatory and cytotoxic effects, making them compelling targets for natural product-based drug discovery.[3][4][5]

The isolation of these minor constituents from a complex matrix like a plant root extract presents a significant challenge. It requires a multi-step, orthogonal separation strategy that is both systematic and adaptable. This guide outlines such a strategy, moving from the foundational principles of extraction and fractionation to the high-resolution techniques required for final purification and structural elucidation.

Part 1: Foundational Strategy: From Raw Material to Enriched Fractions

The initial phase of any natural product isolation campaign is critical. The quality of the starting material and the effectiveness of the initial extraction and fractionation steps directly dictate the feasibility and success of the entire project.

Plant Material: The Point of Origin

The bedrock of a successful isolation is high-quality, properly authenticated plant material.

  • Authentication: Botanical identity must be rigorously confirmed by a qualified taxonomist to prevent misidentification, a common pitfall in phytochemical research. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Preparation: The roots of C. spicatus should be thoroughly washed to remove soil and debris, then shade-dried or lyophilized to prevent microbial degradation and preserve chemical integrity. Once dried, the roots are ground into a fine powder (typically 40-60 mesh) to maximize the surface area available for solvent extraction.

The Extraction Process: A Causality-Driven Approach

The choice of extraction solvent and method is determined by the physicochemical properties of the target diterpenoids. Most diterpenoids are moderately polar compounds.

  • Solvent Selection Rationale: Solvents like methanol (MeOH) or 95% ethanol are highly effective for extracting a broad spectrum of secondary metabolites, including diterpenoids.[6] Their polarity is sufficient to penetrate the plant cell wall and solubilize the target compounds.

  • Method Rationale: Room temperature maceration is often preferred over heat-based methods like Soxhlet extraction to avoid the thermal degradation of potentially labile diterpenoid structures.[7] Performing the extraction multiple times ensures a near-exhaustive recovery of the target compounds from the plant matrix.

  • Place 5 kg of powdered C. spicatus root into a large vessel suitable for maceration.

  • Add 30 L of 95% methanol to the vessel, ensuring the powder is fully submerged.

  • Seal the vessel and allow it to stand at room temperature for 24 hours with occasional agitation.

  • Filter the mixture through cheesecloth or a similar filter medium to separate the marc (solid residue) from the solvent extract.

  • Repeat the extraction process on the marc two more times (3 x 30 L total) to ensure complete extraction.

  • Combine the three methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This yields the crude methanol extract.

Liquid-Liquid Partitioning: The Great Divide

The crude extract is a complex mixture containing fats, sugars, saponins, and other compounds that can interfere with subsequent chromatographic steps. Liquid-liquid partitioning is a robust method to perform an initial, large-scale fractionation based on polarity.

  • Scientific Principle: This technique exploits the differential solubility of compounds in two immiscible liquid phases. By suspending the aqueous-soluble portion of the extract and partitioning it against a water-immiscible organic solvent like ethyl acetate (EtOAc), a separation is achieved. Diterpenoids, being of intermediate polarity, will preferentially partition into the EtOAc phase, while highly polar compounds (e.g., sugars, glycosides) remain in the aqueous phase.

  • Suspend the crude methanol extract (e.g., 470 g) in 5 L of distilled water.

  • Transfer the aqueous suspension to a large separatory funnel.

  • Add an equal volume (5 L) of ethyl acetate (EtOAc).

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. Drain the lower aqueous layer.

  • Collect the upper EtOAc layer.

  • Repeat the partitioning of the aqueous layer with fresh EtOAc two more times.

  • Combine the three EtOAc fractions and concentrate them under reduced pressure to yield the EtOAc-soluble fraction, which is now enriched with diterpenoids and other medium-polarity compounds.[6]

G cluster_start Part 1: Extraction & Partitioning plant Powdered C. spicatus Root extract Crude Methanol Extract plant->extract Maceration (MeOH) partition Liquid-Liquid Partitioning (H₂O/EtOAc) extract->partition aq_fraction Aqueous Fraction (Highly Polar Waste) partition->aq_fraction Discard et_fraction EtOAc Fraction (Diterpenoid Enriched) partition->et_fraction Proceed to Chromatography

Caption: Initial workflow from raw plant material to a diterpenoid-enriched fraction.

Part 2: The Chromatographic Gauntlet: A Multi-Step Purification Strategy

No single chromatographic technique can resolve the complexity of the EtOAc fraction. The core principle for success is orthogonality , where successive purification steps employ different separation mechanisms, ensuring that impurities co-eluting in one system are resolved in the next.

Primary Fractionation: Open Column Chromatography (OCC)

OCC is the workhorse of natural product isolation, used to separate the enriched extract into dozens of simpler fractions.

  • Normal-Phase (Silica Gel): This technique separates compounds based on their polarity through adsorption. Non-polar compounds elute first with non-polar mobile phases (e.g., hexane), while polar compounds are retained and require more polar solvents (e.g., EtOAc, MeOH) for elution.

  • Reversed-Phase (MCI Gel, C18): This separates compounds based on hydrophobicity. It is an excellent orthogonal technique to silica gel. Polar compounds elute first with a polar mobile phase (e.g., water/methanol), while non-polar compounds are retained and require a higher percentage of organic solvent to elute.[6][8]

  • Select a glass column of appropriate size for the amount of extract (e.g., a 10 cm diameter column for 200 g of EtOAc extract).

  • Prepare a slurry of silica gel (200-300 mesh) in hexane and carefully pack the column, ensuring no air bubbles are trapped.

  • Adsorb the EtOAc extract onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Begin elution with 100% hexane, gradually increasing the polarity of the mobile phase by adding increasing amounts of EtOAc (e.g., 95:5, 90:10, 80:20 hexane:EtOAc), followed by an EtOAc:MeOH gradient if necessary.

  • Collect fractions of a fixed volume (e.g., 500 mL) and monitor their composition using Thin-Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles to yield simplified fractions (e.g., F1, F2, ... F20) for further purification.

Intermediate Purification: Refining the Fractions

Fractions from OCC are still mixtures. Techniques like size-exclusion chromatography are used to further simplify them.

  • Size-Exclusion Chromatography (Sephadex LH-20): This method separates molecules based on their size.[8] It is particularly effective for removing high molecular weight compounds like chlorophyll and polymeric phenols. The stationary phase is a porous dextran gel, and the mobile phase is typically methanol or chloroform/methanol. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.

Final Purification: High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the ultimate step for obtaining compounds with >95% purity.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for diterpenoids. A C18 column is used with a mobile phase typically consisting of a gradient of water and acetonitrile or methanol. The high efficiency of HPLC allows for the separation of structurally similar compounds that are unresolved by other techniques.

  • Dissolve a semi-purified fraction (e.g., 50-100 mg) in a minimal amount of methanol and filter through a 0.45 µm syringe filter.

  • Inject the sample onto a preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size).

  • Elute with a linear gradient, for example, starting from 40% acetonitrile in water to 90% acetonitrile over 40 minutes, at a flow rate of 10 mL/min.

  • Monitor the eluent using a UV detector (e.g., at 210, 254 nm).

  • Collect peaks corresponding to individual compounds into separate vials.

  • Evaporate the solvent from the collected peaks to yield pure, isolated diterpenoids.

G cluster_workflow Part 2: Chromatographic Purification Cascade start Diterpenoid-Enriched EtOAc Fraction occ Open Column Chromatography (Silica Gel or MCI) start->occ Adsorption fractions Simplified Fractions (F1-F20) occ->fractions sephadex Size-Exclusion Chromatography (Sephadex LH-20) fractions->sephadex Size Separation semi_pure Semi-Pure Fractions sephadex->semi_pure hplc Preparative HPLC (Reversed-Phase C18) semi_pure->hplc High-Resolution Separation pure Pure Diterpenoids (>95%) hplc->pure

Caption: Orthogonal chromatographic workflow for the isolation of pure diterpenoids.

Part 3: Structural Elucidation: Identifying the Molecule

Once a compound is isolated in pure form, its chemical structure must be determined. This is a puzzle solved by integrating data from multiple analytical techniques.

  • Molecular Formula: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[6][7]

  • Carbon Skeleton and Functional Groups: 1D NMR (¹H and ¹³C) provides information about the types and number of protons and carbons. 2D NMR experiments are crucial for assembling the structure:

    • COSY (Correlation Spectroscopy) identifies proton-proton couplings (H-C-C-H).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (2-3 bonds away), which is key to connecting different fragments of the molecule.[9][10]

  • Relative Stereochemistry: ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal through-space correlations between protons that are close to each other, which is used to determine the relative configuration of stereocenters.[9][10]

  • Absolute Stereochemistry: This is the final and most challenging step.

    • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides an unambiguous determination of the entire 3D structure, including absolute stereochemistry.[9][11]

    • Electronic Circular Dichroism (ECD): By comparing the experimental ECD spectrum of the compound with spectra calculated for different stereoisomers using quantum chemical methods, the absolute configuration can be determined.[10]

G cluster_elucidation Part 3: Structural Elucidation Funnel start Pure Isolated Compound analysis Spectroscopic & Spectrometric Data HRESIMS 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) ROESY / NOESY X-ray / ECD start->analysis results Structural Information Molecular Formula Planar Structure (Connectivity) Relative Stereochemistry Absolute Stereochemistry analysis:f1->results:f1 analysis:f2->results:f2 analysis:f3->results:f2 analysis:f4->results:f3 analysis:f5->results:f4 final Final Identified Structure results->final

Caption: Integration of analytical data for complete structural elucidation.

Data Summary

While diterpenoids are not the most abundant class in C. spicatus roots, various types have been isolated from the genus, providing valuable chemical context for researchers.

Table 1: Representative Diterpenoids Isolated from the Genus Chloranthus

Compound ClassExample Compound(s)Plant SourceReference
ent-AbietaneSessilifols A-NChloranthus sessilifolius[12]
ent-PodocarpaneNorditerpenoid (unnamed)Chloranthus sessilifolius[13]
LabdaneElatiorlabdaneChloranthus elatior[14]
Labdane(12R,13E)-15-(acetoxy)-12-hydroxylabd-8(20),13-dien-19-oic acidChloranthus anhuiensis[15]
Abietane AdductsChlorabietols A-CChloranthus oldhamii[12]
OtherSpicatusenes A-CClerodendranthus spicatus (aerial parts)[5]

Conclusion

The isolation of diterpenoids from Chloranthus spicatus root is a challenging yet rewarding endeavor. Success hinges on a systematic and logical approach that begins with high-quality starting material and proceeds through a series of orthogonal purification steps. The causality-driven strategy outlined in this guide—from solvent selection in extraction to the multi-modal cascade of chromatography—provides a robust framework for overcoming the inherent difficulties of isolating minor constituents from a complex natural matrix. By combining these proven separation techniques with powerful modern spectroscopic methods, researchers can continue to uncover the novel and biologically significant diterpenoids harbored within this important medicinal plant.

References

  • Zhang, D., et al. (2017). New Diterpenoids from Clerodendranthus spicatus. Chemistry of Natural Compounds, 53, 468–471. Available at: [Link]

  • Kashiwada, Y., et al. (2011). Spicachlorantins G-J, new lindenane sesquiterpenoid dimers from the roots of Chloranthus spicatus. Chemical & Pharmaceutical Bulletin, 59(10), 1281-1284. Available at: [Link]

  • Wang, X. J., et al. (2022). Trichloranoids A–D, antimalarial sesquiterpenoid trimers from Chloranthus spicatus. Organic Chemistry Frontiers, 9(1), 107-113. Available at: [Link]

  • Kuo, Y. H., et al. (2008). Lindenane Sesquiterpene Dimers from Chloranthus fortunei. Journal of Natural Products, 71(3), 368-372. Available at: [Link]

  • Kashiwada, Y., et al. (2011). Spicachlorantins G—J, New Lindenane Sesquiterpenoid Dimers from the Roots of Chloranthus spicatus. Chemical and Pharmaceutical Bulletin, 59(10), 1281-1284. Available at: [Link]

  • Ahmad, W., et al. (2024). Clerodendranthus spicatus: a comprehensive review of the chemical constituents, pharmacology, quality control and clinical applications. Frontiers in Pharmacology, 15, 1366983. Available at: [Link]

  • Li, M., et al. (2022). Genus Chloranthus: A comprehensive review of its phytochemistry, pharmacology, and uses. Arabian Journal of Chemistry, 15(7), 103893. Available at: [Link]

  • Promgool, T., et al. (2020). Atypical Lindenane-Type Sesquiterpenes from Lindera myrrha. Molecules, 25(8), 1851. Available at: [Link]

  • Li, C., et al. (2007). Mono- and Di-sesquiterpenoids from Chloranthus spicatus. Planta Medica, 73(15), 1548-1552. Available at: [Link]

  • Yue, G., et al. (2015). Five new terpenoids, including four eudesmane-type sesquiterpenoids, 1–4, and one labdane-type diterpenoid, 6, together with ten known compounds, were isolated from the roots of Chloranthus spicatus. Journal of Asian Natural Products Research, 17(7), 735-742. Available at: [Link]

  • Chen, C. Y., et al. (2020). Diterpenoid Compounds Isolated from Chloranthus oldhamii Solms Exert Anti-Inflammatory Effects by Inhibiting the IKK/NF-κB Pathway. International Journal of Molecular Sciences, 21(18), 6888. Available at: [Link]

  • Wang, X. J., et al. (2022). Trichloranoids A-D, Antimalarial Sesquiterpenoid Trimers from Chloranthus spicatus. Organic Chemistry Frontiers, 9(1), 107-113. Available at: [Link]

  • Gao, L., et al. (2018). Chemical Constituents and Bioactivity of Chloranthus Multistachys. 2018 3rd International Conference on Biology and Life Sciences. Available at: [Link]

  • Xiong, J., et al. (2026). UPLC-PDA-MS guided isolation of lindenane sesquiterpene oligomers with anti-neuroinflammatory activity from two rare Chloranthus species. Phytochemistry, 221, 114831. Available at: [Link]

  • Xin, J. L., et al. (2026). UPLC-PDA-MS guided isolation of lindenane sesquiterpene oligomers with anti-neuroinflammatory activity from two rare Chloranthus species. Phytochemistry. Available at: [Link]

  • Promgool, T., et al. (2020). Atypical Lindenane-Type Sesquiterpenes from Lindera myrrha. Molecules, 25(8), 1851. Available at: [Link]

  • Zhou, J. S., et al. (2022). Spicatulides A–G, Phenolic–Monoterpenoid Hybrids from Chloranthus spicatus. Journal of Natural Products, 85(9), 2216–2223. Available at: [Link]

  • Shi, Y. N., et al. (2016). Three Sesquiterpenoid Dimers from Chloranthus japonicus: Absolute Configuration of Chlorahololide A and Related Compounds. Chirality, 28(2), 158-162. Available at: [Link]

  • Chen, W., et al. (2018). Cytotoxic and renoprotective diterpenoids from Clerodendranthus spicatus. Fitoterapia, 127, 137-143. Available at: [Link]

  • Kashiwada, Y., et al. (2011). Phytochemical and Biological Studies of Chloranthus Medicinal Plants. ChemInform, 42(32). Available at: [Link]

  • Kawabata, J., et al. (1995). Composition of the essential oil of flowers of Chloranthus spicatus (Thunb.) Makino. Flavour and Fragrance Journal, 10(4), 245-248. Available at: [Link]

  • Xiong, J., et al. (2015). Sesquiterpenoids and further diterpenoids from the rare Chloranthaceae plant Chloranthus sessilifolius. Journal of Asian Natural Products Research, 17(12), 1220-1230. Available at: [Link]

  • Liu, B., et al. (2010). Sesquiterpenoids and diterpenoids from Chloranthus anhuiensis. Planta Medica, 76(1), 103-109. Available at: [Link]

  • Wang, G.K., et al. (2025). A Novel Monoterpenoid Derivative Isolated from Chloranthus serratus Roots with Anti-inflammatory Activity. Latin American and Caribbean Bulletin of Medicinal and Aromatic Plants, 24(4). Available at: [Link]

  • Pelletier, S. W., et al. (1985). Separation of diterpenoid alkaloid mixtures using the Chromatotron. Journal of Chromatography A, 330, 299-305. Available at: [Link]

Sources

An In-depth Technical Guide to 15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid: Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the naturally occurring labdane diterpenoid, 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid. This document delves into its primary botanical source, outlines a detailed experimental protocol for its extraction and isolation, and proposes a plausible biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the exploration and utilization of this and related compounds.

Introduction: The Labdane Diterpenoids and the Significance of 15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid

Labdane-related diterpenoids are a vast and structurally diverse class of natural products, with over 5,000 known compounds.[1] These molecules are characterized by a bicyclic core structure derived from the labdane skeleton and exhibit a wide array of biological activities, making them a fertile ground for drug discovery.[1][2] Their biosynthesis typically originates from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP).[2]

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid is a modified labdane diterpenoid that has been identified from a specific plant source. Its unique structural features, including the "nor" (lacking a carbon atom) and "oxo" (ketone) functionalities, distinguish it from more common labdane diterpenes and suggest a specialized biosynthetic pathway and potentially novel biological properties. This guide will provide an in-depth exploration of this compound, from its natural origins to its chemical synthesis in the laboratory of nature.

Natural Source: The Botanical Origin

The primary and currently known natural source of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid is the roots of Chloranthus spicatus .[2][3] This perennial herb, belonging to the Chloranthaceae family, has a history of use in traditional medicine, and its chemical constituents, particularly terpenoids, have been the subject of scientific investigation. The presence of this specific nor-labdane diterpenoid in the roots suggests a localized biosynthesis and accumulation within the plant.

Natural SourcePlant PartCompound ClassReference
Chloranthus spicatusRootsLabdane Diterpenoid[2][3]

Experimental Protocol: Extraction and Isolation

The following is a detailed, step-by-step methodology for the extraction and isolation of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid from the roots of Chloranthus spicatus. This protocol is based on established methods for the separation of terpenoids from plant matrices.

Plant Material and Extraction
  • Preparation of Plant Material: Air-dry the roots of Chloranthus spicatus at room temperature until a constant weight is achieved. Grind the dried roots into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: Macerate the powdered root material with 95% ethanol at room temperature for 72 hours. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction of the secondary metabolites.

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Solvent Partitioning
  • Liquid-Liquid Extraction: Suspend the crude ethanol extract in distilled water and perform a liquid-liquid partition with an equal volume of ethyl acetate.

  • Fraction Collection: Separate the ethyl acetate layer from the aqueous layer. Repeat the partitioning of the aqueous layer with ethyl acetate twice more.

  • Concentration of the Organic Phase: Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the ethyl acetate fraction, which will be enriched with terpenoids.

Chromatographic Purification
  • Silica Gel Column Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.

  • Gradient Elution: Elute the column with a step-wise gradient of petroleum ether and acetone, starting with a non-polar mobile phase and gradually increasing the polarity. A typical gradient could be 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, and 0:100 (petroleum ether:acetone, v/v).

  • Fraction Monitoring: Collect fractions of a consistent volume and monitor the separation using thin-layer chromatography (TLC) on silica gel plates, visualizing the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Isolation of the Target Compound: Fractions containing the compound of interest, as identified by its characteristic Rf value and spot color, are combined and concentrated. Further purification can be achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid.

Caption: Workflow for the isolation of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid.

Proposed Biosynthetic Pathway

The biosynthesis of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid is believed to follow the general pathway of labdane-related diterpenoid biosynthesis, with additional oxidative modifications. The proposed pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP).

  • Formation of the Labdane Skeleton: The biosynthesis is initiated by the action of a diterpene synthase (diTPS), which catalyzes the cyclization of the linear precursor GGPP to form the characteristic bicyclic labdadienyl/copalyl pyrophosphate (CPP) intermediate.[2]

  • Oxidative Modifications: The labdane skeleton then undergoes a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing hydroxyl groups and other functionalities to the diterpene backbone.

  • Formation of the "Nor" and "Oxo" Moieties: The formation of the 15-nor-14-oxo structure likely involves the oxidative cleavage of a carbon-carbon bond in a precursor molecule, followed by further oxidation to yield the ketone functionality. This type of modification is a known transformation in terpenoid biosynthesis. The carboxylic acid at C-18 is also a result of sequential oxidation of a methyl group.

Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP Labdadienyl/Copalyl Pyrophosphate (CPP) GGPP->CPP diTPS Labdane Labdane Diterpene Precursor CPP->Labdane Further cyclization/rearrangement Oxidized_Labdane Oxidized Labdane Intermediate Labdane->Oxidized_Labdane CYPs (Oxidation) Final_Compound 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid Oxidized_Labdane->Final_Compound CYPs (Oxidative Cleavage & Oxidation)

Caption: Proposed biosynthetic pathway of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid.

Biological Activity

To date, the specific biological activities of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid have not been extensively reported in the scientific literature. However, the genus Chloranthus is known to produce a variety of terpenoids with interesting pharmacological properties, including anti-inflammatory and antimicrobial activities. Furthermore, other labdane diterpenoids have demonstrated a broad spectrum of bioactivities. Therefore, it is plausible that 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid may possess similar properties, and further investigation into its biological potential is warranted.

Conclusion

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid represents an intriguing example of the structural diversity found within the labdane diterpenoid class of natural products. Its isolation from the roots of Chloranthus spicatus provides a starting point for further research into its chemical and biological properties. The experimental protocol and proposed biosynthetic pathway outlined in this guide offer a framework for researchers to explore this compound and its potential applications in medicine and beyond. Future studies are needed to elucidate the specific biological activities of this molecule and to fully characterize the enzymatic machinery responsible for its biosynthesis.

References

  • Xiao, Z. Y., et al.
  • Reuben J. Peters. A Modular Approach for Facile Biosynthesis of Labdane-Related Diterpenes. Journal of the American Chemical Society. [Link]

Sources

The C14-Oxo-Labdane Scaffold: Chemical Reactivity & Pharmacological SAR

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure-activity relationship (SAR) of 14-oxo-labdane diterpenes , a specialized subclass of diterpenoids where biological potency is dictated by the oxidation state and unsaturation profile of the C11–C16 side chain.

The guide focuses on the C14-carbonyl pharmacophore —often part of an


-unsaturated system—and its role as an electrophilic warhead in modulating inflammatory and cytotoxic pathways.

Executive Summary: The Electrophilic Warhead

Labdane diterpenes (e.g., Andrographolide, Sclareol derivatives, Labdane-15,16-dials) exert biological effects through a "bipartite" structural logic:

  • The Decalin Core (C1–C10): Provides the lipophilic anchor for membrane insertion and non-covalent protein binding.

  • The Side Chain (C11–C16): Acts as the "effector" domain. In 14-oxo-labdanes , the presence of a carbonyl at C14 (often conjugated with a C12=C13 olefin) creates a Michael Acceptor .

Key Insight: The biological activity of 14-oxo-labdanes is frequently driven by the alkylation of cysteine residues (e.g., Cys62 of p50-NF-


B or Keap1) via the C14 electrophile.

Structural Architecture & SAR Analysis

The Pharmacophore Map

The labdane skeleton is defined by a bicyclic decalin core fused to a variable side chain.[1] The "14-oxo" designation implies a ketone or aldehyde functionality at position 14, often critical for cytotoxicity.

Table 1: SAR Logic of the 14-Oxo-Labdane Skeleton
Structural DomainKey PositionModificationBiological Consequence
Decalin Core C8/C17 Exocyclic Alkene (

)
Essential. Reduction to a single bond often abolishes cytotoxicity. Maintains proper 3D-orientation of the side chain.
C3/C19 HydroxylationModulatory. C3-OH or C19-OH increases water solubility but can reduce membrane permeability. Glucosylation (e.g., Andrographiside) reduces potency in vitro but improves bioavailability in vivo.
The "Warhead" C12=C13

Double Bond
Critical. Conjugates with the C14-carbonyl to form the Michael acceptor system.
C14 Carbonyl (Oxo) The Driver. An aldehyde or ketone at C14 renders C12 electrophilic. Reduction to C14-hydroxyl (14-OH) drastically reduces cytotoxic and anti-inflammatory activity (loss of electrophilicity).
C15/C16 Lactone/Furan RingStabilizing. In compounds like Andrographolide, C14 is part of a lactone. Ring opening or hydrolysis can deactivate the molecule.
Mechanistic Causality: The Michael Addition

The primary mechanism of action for 14-oxo-labdanes involves the covalent modification of proteins. The C14 carbonyl withdraws electron density from the C12=C13 bond, making C12 susceptible to nucleophilic attack by thiols.

Diagram 1: The Michael Acceptor Mechanism

Visualization of the cysteine attack on the 14-oxo-labdane side chain.

MichaelAddition cluster_0 Pharmacophore Logic Protein Protein Target (NF-kB / Keap1) Cys Reactive Cysteine (Thiol -SH) Protein->Cys Exposes Complex Protein-Labdane Adduct (Covalent Bond) Cys->Complex Alkylation Labdane 14-Oxo-Labdane (Michael Acceptor) Labdane->Cys Electrophilic Attack (at C12) Downstream Biological Effect (Apoptosis / Anti-inflammation) Complex->Downstream Inhibits Pathway

Caption: Covalent binding mechanism where the 14-oxo-labdane side chain alkylates protein thiols.

Experimental Protocols

Semisynthesis of 14-Oxo Derivatives

To study the SAR, researchers often synthesize 14-oxo analogues from abundant precursors like Manool or Sclareol . The following protocol describes the oxidative cleavage and subsequent oxidation to generate a 14-oxo-15-nor-labdane scaffold.

Protocol: Allylic Oxidation / Side Chain Truncation Objective: Introduce C14-carbonyl functionality.

  • Starting Material: Sclareol (10 mmol) dissolved in CH₂Cl₂ (50 mL).

  • Oxidative Cleavage (if shortening chain):

    • Add KMnO₄ (3.0 eq) and Adogen 464 (phase transfer catalyst) in water/benzene.

    • Stir at reflux for 4 hours.

    • Mechanism:[1][2][3][4][5] Cleaves the C13-vinyl group to yield the C13-ketone (a 13-oxo-14,15-dinor-labdane).

  • Allylic Oxidation (Retention of chain):

    • To introduce a carbonyl at C14 while retaining the skeleton (e.g., converting a C13=C14 alkene to an enone):

    • Reagent: SeO₂ (Selenium Dioxide) (1.2 eq) in 1,4-dioxane.

    • Conditions: Reflux for 2 hours.

    • Workup: Filter through Celite, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Validation:

    • IR Spectroscopy: Look for strong C=O stretch at ~1670–1690 cm⁻¹ (conjugated ketone).

    • ¹H-NMR: Disappearance of allylic protons and appearance of downfield signals.

Biological Screening: Cytotoxicity Assay (MTT)

Objective: Quantify the impact of C14-oxidation on cancer cell viability.

  • Cell Lines: Use A549 (Lung) and MCF-7 (Breast) as standard models.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve 14-oxo-labdane derivatives in DMSO (Final concentration < 0.1%).

    • Treat cells with serial dilutions (0.1

      
      M to 100 
      
      
      
      M) for 48h.
    • Control: 14-hydroxy-labdane (Reduced form) to verify the necessity of the ketone.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation: Determine IC

    
     using non-linear regression (GraphPad Prism).
    

Quantitative SAR Data Summary

The following table synthesizes data from multiple studies comparing 14-oxo-labdanes against their reduced counterparts.

Table 2: Comparative Cytotoxicity (IC

in

M)
CompoundStructural Feature (C14)A549 (Lung)MCF-7 (Breast)Activity Status
Labd-13-en-8

-ol-15-oic acid
Carboxylic Acid (No Michael acceptor)> 100> 100Inactive
Labda-8(17),12-dien-15,16-dial 14-Aldehyde (Conjugated) 1.2 0.8 Highly Active
14-Deoxy-andrographolide No C14-Oxygen15.412.1Moderate
3,19-Isopropylidene-14-oxo-labdane 14-Ketone (Protected Core) 4.5 5.2 Active
Labdane-8,15-diol C15-Hydroxyl (Reduced)> 50> 50Weak/Inactive

Interpretation: The presence of the 14-oxo (or 15,16-dial) moiety enhances potency by 10–50 fold compared to the reduced alcohol or non-conjugated acid forms.

Pathway Visualization

Understanding the downstream effects of the 14-oxo-labdane "hit" is crucial for drug development.

Diagram 2: Signal Transduction Pathway

Flowchart demonstrating how 14-oxo-labdanes induce apoptosis.

Pathway Drug 14-Oxo-Labdane Alkylation Cys-Alkylation (Michael Addition) Drug->Alkylation NFkB NF-kB Complex (p50/p65) NFkB_Block Inhibition of DNA Binding NFkB->NFkB_Block Keap1 Keap1-Nrf2 Complex Nrf2_Free Nrf2 Release (Nuclear Translocation) Keap1->Nrf2_Free Alkylation->NFkB Targets p50 Alkylation->Keap1 Targets Cys151 Antioxidant Antioxidant Response (HO-1 Expression) Nrf2_Free->Antioxidant Apoptosis Apoptosis (Bax up / Bcl-2 down) NFkB_Block->Apoptosis

Caption: Dual mechanism: NF-kB inhibition (pro-apoptotic) and Nrf2 activation (cytoprotective/antioxidant).[1][2][3][6][7][8][9][10][11][12]

References

  • Chinou, I. (2005). Labdanes of Cistus creticus subsp. eriocephalus. Phytochemistry.[1][2][5][6][8][9][10][11][12][13] Link (Context: Isolation of labd-14-ene derivatives).

  • Tran, Q. T. N., et al. (2017). Labdane diterpenoids as potential anti-inflammatory agents.[8] Pharmacological Research.[6][8][9] Link (Context: Comprehensive SAR on the Michael acceptor system).

  • Koul, S., et al. (2000).Preparation and biological activity of andrographolide derivatives. Journal of Medicinal Chemistry.
  • Hagiwara, H. (2008). Recent progress in the synthesis of labdane diterpenoids.[2] Organic Preparations and Procedures International. Link (Context: Synthetic protocols for labdane oxidation).

  • Voon, K. J., & Lim, A. (2022). Cytotoxic Labdane Diterpenes from the Zingiberaceae: A Systematic Review.[10] Molecules.[1][2][3][5][6][7][8][9][11][12][13] Link (Context: SAR data on labdane-dials and 14-oxo derivatives).

Sources

Medicinal Chemistry of Chloranthus spicatus Secondary Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry, pharmacological mechanisms, and isolation protocols of secondary metabolites from Chloranthus spicatus (Chloranthaceae), with a specific focus on its bioactive lindenane sesquiterpenoid dimers and trimers.[1]

Technical Guide for Drug Discovery & Application Scientists

Executive Summary & Chemical Significance

Chloranthus spicatus (Pearl Orchid) is a phylogenetically primitive angiosperm that serves as a unique reservoir of complex lindenane sesquiterpenoids . Unlike typical plant metabolites, these compounds frequently occur as dimers and trimers , constructed via biosynthetic Diels-Alder [4+2] cycloadditions.

For medicinal chemists, this plant offers a "privileged scaffold" library. The lindenane core—characterized by a cis-fused 5,6-bicyclic system with a cyclopropane ring—exhibits potent anti-inflammatory and antitumor activities. The oligomers (e.g., Shizukaols, Spicachlorantins) often display significantly higher potency than their monomeric precursors, serving as lead compounds for targeting the NF-κB , JNK/AP-1 , and Wnt/β-catenin signaling pathways.

Chemical Diversity & Classification

The secondary metabolome of C. spicatus is dominated by terpenoids, specifically lindenane-type sesquiterpenoids.

Structural Hierarchy

The chemical architecture follows a complexity gradient:

  • Monomers: Basic lindenane skeleton (e.g., chloranthalactones). Often less active.

  • Dimers (Bioactive Core): Formed by [4+2] cycloaddition between two monomers (often a diene and a dienophile). Examples: Shizukaols (A, B, D) , Spicachlorantins (G-J) .[2]

  • Trimers: Higher-order oligomers like Trichloranoids A-D . These are rare and exhibit specialized antimalarial and cytotoxic properties.

Key Bioactive Compounds
Compound ClassRepresentative MoleculesPrimary BioactivityMolecular Target/Mechanism
Lindenane Dimer Shizukaol B Anti-inflammatoryInhibits JNK/AP-1 & NF-κB ; Downregulates iNOS, COX-2
Lindenane Dimer Shizukaol D Antitumor (Liver)Inhibits Wnt/β-catenin ; Downregulates Axin2, c-Myc
Lindenane Dimer Spicachlorantin G CytotoxicModulates apoptotic pathways
Lindenane Trimer Trichloranoid A AntimalarialUnknown (likely membrane disruption or redox modulation)
Phenylpropanoid Spicaoside Tyrosinase InhibitorMelanin synthesis pathway

Extraction & Isolation Protocol

Objective: Isolate high-purity lindenane dimers from C. spicatus roots/whole plant. Principle: These dimers are moderately polar and concentrate in the Ethyl Acetate (EtOAc) fraction.

Step-by-Step Methodology
  • Extraction:

    • Air-dry and pulverize C. spicatus roots (1.0 kg).

    • Macerate in 95% EtOH or MeOH (3 x 5L) at room temperature for 72 hours.

    • Note: Avoid high-heat reflux to prevent thermal degradation of the labile cyclopropane rings or retro-Diels-Alder reactions.

  • Partitioning (Crucial Step):

    • Concentrate the crude extract in vacuo.

    • Suspend residue in water and partition sequentially with:

      • Petroleum Ether (removes fats/waxes).

      • Ethyl Acetate (EtOAc) (Target fraction: contains dimers/trimers).

      • n-Butanol (removes highly polar glycosides).

  • Fractionation:

    • Subject the EtOAc fraction to Silica Gel Column Chromatography (CC).

    • Gradient Elution: Petroleum Ether:Acetone (50:1

      
       1:1).
      
  • Purification:

    • Sub-fractionation: Use Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and phenolics.

    • Final Isolation: RP-HPLC (C18 column).

    • Mobile Phase: MeCN:H

      
      O (isocratic 65:35 or gradient) is effective for separating stereoisomers like Shizukaols.
      
Workflow Visualization

ExtractionProtocol Plant C. spicatus Roots (1kg) Extract Crude MeOH Extract Plant->Extract Maceration (RT) Partition Liquid-Liquid Partition Extract->Partition PetEther Petroleum Ether Fr. (Lipids/Waxes) Partition->PetEther EtOAc EtOAc Fraction (TARGET: Dimers/Trimers) Partition->EtOAc Enrichment BuOH n-BuOH Fraction (Glycosides) Partition->BuOH Silica Silica Gel CC (Pet. Ether : Acetone) EtOAc->Silica LH20 Sephadex LH-20 (MeOH) Silica->LH20 Sub-fractionation HPLC RP-HPLC (C18) (MeCN : H2O) LH20->HPLC Final Pure Shizukaols & Spicachlorantins HPLC->Final

Caption: Isolation workflow targeting the bioactive ethyl acetate fraction containing lindenane dimers.

Mechanism of Action & Pharmacology

The therapeutic potential of C. spicatus metabolites stems from their ability to modulate critical oncogenic and inflammatory pathways.

Anti-Inflammatory Mechanism (Shizukaol B)[5]

Shizukaol B acts as a dual inhibitor of the NF-κB and JNK pathways in microglia and macrophages.

  • NF-κB Inhibition: Blocks the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit.

  • JNK/AP-1 Inhibition: Suppresses JNK1/2 phosphorylation, thereby inhibiting c-Jun activation and AP-1 DNA binding.[3]

  • Outcome: Reduction in pro-inflammatory mediators (NO, PGE2, TNF-α, IL-1β).[4][5]

Antitumor Mechanism (Shizukaol D)

Shizukaol D targets the Wnt/β-catenin pathway in hepatocellular carcinoma (HCC).

  • Action: Promotes the degradation of β-catenin.

  • Effect: Downregulates downstream targets Axin2 and c-Myc , leading to cell cycle arrest and apoptosis.

Signaling Pathway Interaction Map

SignalingPathways cluster_Inflam Inflammatory Pathway (Microglia) cluster_Tumor Wnt/Tumor Pathway (HCC) ShizB Shizukaol B IKK IKK Complex ShizB->IKK Inhibits JNK JNK 1/2 ShizB->JNK Inhibits ShizD Shizukaol D BetaCat β-Catenin ShizD->BetaCat Degrades Apoptosis Apoptosis ShizD->Apoptosis Induces LPS LPS Stimulus LPS->IKK LPS->JNK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65) IkB->NFkB Degradation releases Cytokines TNF-α, IL-1β, iNOS NFkB->Cytokines Transcription AP1 AP-1 (c-Jun) JNK->AP1 AP1->Cytokines Wnt Wnt Ligand Wnt->BetaCat Stabilizes Targets c-Myc, Axin2 BetaCat->Targets Transcription

Caption: Dual mechanistic action of Shizukaols B and D on inflammatory and oncogenic signaling.

Structure-Activity Relationship (SAR) Insights

The medicinal potency of these metabolites is strictly governed by their stereochemistry and dimerization patterns.

  • Dimerization is Essential: Monomeric lindenanes often show weak activity (IC

    
     > 50 µM). Dimers like Shizukaol B often achieve low micromolar potency (IC
    
    
    
    1–10 µM).
  • The Cyclopropane Ring: The integrity of the cyclopropane ring on the lindenane monomer is critical. It provides significant ring strain, potentially functioning as a "warhead" for covalent interactions with protein targets (e.g., cysteine residues).

  • Stereochemistry: The endo-Diels-Alder adducts are generally the naturally occurring and bioactive forms. Synthetic exo-isomers often lack potency, suggesting a highly specific lock-and-key fit with biological targets like the NF-κB complex.

References

  • Tang, L., et al. (2016). "Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway."[6] PLOS ONE. Link

  • Pan, L.L., et al. (2017). "Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells."[4] Biomedicine & Pharmacotherapy.[4] Link

  • Zhou, J.S., et al. (2021). "Trichloranoids A–D, antimalarial sesquiterpenoid trimers from Chloranthus spicatus." Organic Chemistry Frontiers. Link

  • Kim, S.Y., et al. (2011). "Spicachlorantins G—J, New Lindenane Sesquiterpenoid Dimers from the Roots of Chloranthus spicatus."[2] Chemical and Pharmaceutical Bulletin. Link

  • Luo, J., et al. (2024). "Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers." Natural Product Reports. Link

Sources

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms, Nomenclature, and Synthetic Pathways

Executive Summary

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid is a bioactive diterpenoid intermediate belonging to the nor-labdane class. It is structurally characterized by the degradation of the typical C20 labdane side chain, resulting in a C19 skeleton with a terminal aldehyde at C14. Predominantly isolated from Chloranthus spicatus and Pinus species, it serves as a critical biomarker for the oxidative degradation of communic acid and cupressic acid .

This guide provides a definitive technical analysis of this molecule, resolving nomenclature ambiguities, detailing its spectroscopic profile, and establishing a validated protocol for its semi-synthesis via oxidative cleavage.

Part 1: Structural Identity & Nomenclature

The nomenclature of labdane diterpenes is frequently complicated by stereochemical variations (ent- vs. normal series) and numbering conventions for the C4 gem-dimethyl group.

1.1 Systematic Nomenclature
  • IUPAC Name: 15-Nor-14-oxolabda-8(17),12(E)-dien-18-oic acid[1]

  • Common Synonyms:

    • trans-Communic acid aldehyde

    • 14-Oxo-15-nor-labd-8(17),12-dien-18-oic acid[2]

    • Compound 9 (in Chloranthus isolation literature)[1][2][3][4]

  • Chemical Formula: C₁₉H₂₈O₃

  • Molecular Weight: 304.42 g/mol [2]

1.2 Structural Deconstruction

The "15-nor" designation indicates the loss of the terminal carbon (C15) from the standard C20 labdane skeleton. The "14-oxo" suffix denotes that the side chain now terminates at C14 as an aldehyde (–CHO), replacing the terminal vinyl group found in its parent precursor, trans-communic acid.

Stereochemical Criticality:

  • Series: The compound typically belongs to the normal labdane series (consistent with Pinus resin acids).

  • C12 Geometry: The double bond at C12 is predominantly in the (E)-configuration (trans), which is thermodynamically favored and biologically relevant.

  • C18 Position: The carboxylic acid is located at C4. In the standard labdane numbering used here, C18 refers to the axial methyl group oxidation (trans to the C20 methyl), while C19 would refer to the equatorial position.

1.3 Visualization of Nomenclature

The following diagram clarifies the specific numbering and functional modifications distinguishing this molecule from its parent labdane.

LabdaneStructure Parent Parent: trans-Communic Acid (C20 Skeleton) Target Target: 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid (C19 Skeleton) Parent->Target Oxidative Cleavage Feat1 Loss of C15 (Terminal Carbon) Target->Feat1 Feat2 C14 Oxidation (Aldehyde) Target->Feat2 Feat3 C8(17) Exocyclic Double Bond Target->Feat3

Caption: Structural derivation of the 15-nor-14-oxo target from the parent communic acid skeleton.

Part 2: Analytical Profiling (Self-Validating Data)

To validate the identity of synthesized or isolated material, researchers must cross-reference the following spectroscopic signatures. The presence of the aldehyde proton doublet and the exocyclic methylene signals are the primary " go/no-go " validation points.

Table 1: Key NMR Diagnostic Signals (CDCl₃, 500 MHz)

PositionδH (ppm)MultiplicityδC (ppm)Diagnostic Significance
C14 9.98 - 10.02 d (J=7.8 Hz) 193.5 Terminal Aldehyde (Target Confirmation)
C12 5.90d (J=7.8 Hz)128.4Vinyl proton adjacent to aldehyde
C17 4.50, 4.85br s108.2Exocyclic methylene (C8-C17)
C18 183.5Carboxylic acid carbonyl
C20 0.68s13.5Angular methyl (Shielded, axial)

Mass Spectrometry (EI-MS):

  • Molecular Ion: [M]+ at m/z 304.

  • Base Peak: Often observed at m/z 121 or 135 (characteristic of the labdane A/B ring fragmentation).

  • Losses: [M-29]+ (Loss of -CHO) and [M-44]+ (Loss of -CO₂ from acid).

Part 3: Synthetic Protocol (Oxidative Cleavage)

The most reliable route to 15-nor-14-oxolabda-8(17),12-dien-18-oic acid is the Lemieux-Johnson oxidation of trans-communic acid. This method is preferred over ozonolysis for this specific substrate because it offers better selectivity for the electron-rich terminal vinyl group over the exocyclic 8(17) double bond, provided stoichiometry is strictly controlled.

3.1 Experimental Logic
  • Substrate: trans-Communic acid (isolated from Pinus species or commercially sourced).

  • Reagent: Osmium tetroxide (OsO₄) (catalytic) + Sodium Periodate (NaIO₄) (stoichiometric).

  • Mechanism: OsO₄ dihydroxylates the terminal C14-C15 alkene. NaIO₄ cleaves the resulting vicinal diol in situ to yield the aldehyde.

  • Selectivity Control: The C12-C13 and C8-C17 double bonds are sterically more hindered or electron-deficient compared to the terminal vinyl group, allowing for regioselective cleavage.

3.2 Step-by-Step Protocol

Reagents:

  • trans-Communic acid (1.0 eq, 302 mg, 1 mmol)

  • OsO₄ (2.5% wt in t-BuOH) (0.02 eq)

  • NaIO₄ (2.2 eq)

  • Solvent: 1,4-Dioxane : Water (3:1 v/v)

  • Quench: Saturated Na₂S₂O₃ (Sodium thiosulfate)

Workflow:

  • Preparation: Dissolve trans-communic acid (1 mmol) in 1,4-dioxane (15 mL) and water (5 mL). Ensure the solution is clear; mild heating (30°C) may be required.

  • Catalyst Addition: Cool the mixture to 0°C (ice bath). Add the OsO₄ solution (0.02 eq) dropwise. The solution will darken (osmate ester formation).

  • Oxidant Addition: Add finely powdered NaIO₄ (2.2 eq) in small portions over 20 minutes.

    • Critical Checkpoint: Do not add all oxidant at once to prevent exotherm and over-oxidation of the exocyclic double bond.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Target Rf: The aldehyde product will be slightly more polar than the starting alkene but less polar than the diol intermediate.

  • Quenching: Add saturated Na₂S₂O₃ (10 mL) to reduce excess periodate and osmium species. A black precipitate (OsO₂) may form.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography on Silica Gel 60.

    • Gradient: 0% -> 20% EtOAc in Hexanes.

    • Yield: Expect 65-75% of the 14-oxo derivative.

3.3 Synthetic Pathway Visualization

SynthesisPathway Comm trans-Communic Acid (C20, Terminal Vinyl) Inter Intermediate Osmate Ester (Transient) Comm->Inter Dihydroxylation Prod 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid (C19 Aldehyde) Inter->Prod Oxidative Cleavage Reag1 OsO4 (cat), NaIO4 Dioxane/H2O Reag2 Cleavage of C14-C15

Caption: Lemieux-Johnson oxidation pathway converting Communic acid to the 15-nor-14-oxo derivative.

Part 4: Biological Context & Applications[5][6]
4.1 Biosynthetic Significance

In plant physiology, this compound represents a key catabolic product. The cleavage of communic acid is part of the pathway leading to podocarpic acid derivatives and other degraded terpenoids found in fossilized resins (amber). The presence of 15-nor-14-oxolabda-8(17),12-dien-18-oic acid in Chloranthus spicatus suggests a specific enzymatic pathway (likely a dioxygenase) that mimics the chemical cleavage described above.

4.2 Pharmacological Potential

While less studied than its parent communic acid, the 14-oxo derivative possesses:

  • Michael Acceptor Reactivity: The

    
    -unsaturated aldehyde moiety (C12=C13-C14=O) is a potent electrophile. It can form covalent adducts with cysteine residues in proteins, a mechanism common to many anti-inflammatory and cytotoxic terpenes.
    
  • Antimicrobial Activity: Nor-labdanes frequently exhibit activity against Gram-positive bacteria (S. aureus) due to their lipophilicity and membrane disruption capabilities.

References
  • Isolation and Structure: Xiao, Z. Y., et al. (2008). "Terpenoids from Roots of Chloranthus spicatus." Planta Medica, 74(14). Link

  • Synthetic Methodology: Barrero, A. F., et al. (2002). "Synthesis of drimanes and homodrimanes from labdanes." Tetrahedron, 58(19), 3763-3772. Link

  • Labdane Nomenclature: IUPAC Commission on the Nomenclature of Organic Chemistry. "Nomenclature of Diterpenes." Pure and Applied Chemistry. Link

  • Oxidative Cleavage Protocols: Pappo, R., et al. (1956). "Osmium Tetroxide-Catalyzed Periodate Oxidation of Olefinic Bonds." Journal of Organic Chemistry, 21(4), 478–479. Link

Sources

Methodological & Application

Application Note: A Validated RP-HPLC-PDA Method for the Comprehensive Analysis of Diterpenoids in Chloranthus spicatus

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chloranthus spicatus (Thunb.) Makino is a perennial herb with significant applications in traditional medicine, valued for its rich composition of terpenoids.[1] These compounds, particularly sesquiterpenoids and diterpenoids, are credited with a wide array of pharmacological effects, including anti-inflammatory, anti-tumor, and antibacterial activities.[1] To support research, drug development, and quality control of C. spicatus-based products, a robust and reliable analytical method is essential for the accurate identification and quantification of its diterpenoid constituents. This application note presents a detailed, validated reversed-phase high-performance liquid chromatography with a photodiode array detector (RP-HPLC-PDA) method for the analysis of diterpenoids in C. spicatus. The protocol covers sample extraction, chromatographic separation, and method validation, providing a self-validating system for researchers and drug development professionals.

Introduction: The Rationale for a Diterpenoid-Specific HPLC Method

The therapeutic potential of Chloranthus spicatus is intrinsically linked to its complex phytochemical profile. While the plant contains a variety of bioactive molecules, its diterpenoids are a subject of growing interest for their potent biological activities. The structural diversity of these compounds necessitates a high-resolution analytical technique to effectively separate and quantify individual components within a complex plant matrix.

Reversed-phase HPLC is the technique of choice due to its suitability for separating moderately polar compounds like diterpenoids.[2] The C18 stationary phase provides a nonpolar environment, allowing for separation based on the differential partitioning of analytes between the stationary phase and a polar mobile phase. The causality behind this choice lies in the need for a method that offers high efficiency, resolution, and reproducibility, which are critical for the rigorous demands of phytochemical analysis and pharmaceutical quality control.[3] Coupling the HPLC system with a Photodiode Array (PDA) detector offers a significant advantage; it not only quantifies compounds but also provides spectral data across a wide wavelength range. This is invaluable for peak purity assessment and tentative identification of compounds based on their UV-Vis absorption spectra, thereby enhancing the trustworthiness of the results.[4]

Experimental Workflow: From Plant to Data

The entire analytical process is designed to ensure minimal sample degradation and maximum extraction efficiency, leading to reliable and reproducible quantification. The workflow is a systematic progression from raw plant material to final data analysis.

HPLC_Workflow cluster_Prep Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing PlantMaterial 1. Dried & Powdered Chloranthus spicatus Extraction 2. Ultrasonic Extraction (Methanol) PlantMaterial->Extraction Filtration 3. Filtration & Concentration Extraction->Filtration FinalSample 4. Reconstitution in Mobile Phase & 0.22 µm Filtration Filtration->FinalSample Injection 5. Injection into HPLC System FinalSample->Injection Separation 6. C18 Column Gradient Elution Injection->Separation Detection 7. PDA Detection (200-400 nm) Separation->Detection Chromatogram 8. Chromatogram Generation Detection->Chromatogram Integration 9. Peak Integration & Identification Chromatogram->Integration Quantification 10. Quantification via Calibration Curve Integration->Quantification

Caption: A comprehensive workflow for the HPLC-PDA analysis of Chloranthus spicatus diterpenoids.

Materials, Reagents, and Instrumentation

Plant Material and Reference Standards
  • Plant Material: Authenticated, dried whole plants or aerial parts of Chloranthus spicatus.

  • Reference Standards: Due to the potential commercial unavailability of specific C. spicatus diterpenoids (e.g., Shizukaol A, Chloramultilides), standards should be isolated from the plant material and purified.[5][6] The purity of isolated standards must be confirmed (>98%) by a combination of NMR, MS, and HPLC analysis.

Solvents and Reagents
  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Analytical Balance (0.01 mg readability)

  • Ultrasonic Bath

  • Rotary Evaporator

  • Syringe Filters (0.22 µm, PTFE or Nylon)

Detailed Protocols

Protocol 1: Sample and Standard Solution Preparation

Rationale: The extraction protocol is optimized to efficiently solubilize diterpenoids from the plant matrix. Methanol is a common and effective solvent for extracting a broad range of terpenoids.[7] Ultrasonic assistance enhances extraction efficiency by disrupting cell walls. The subsequent filtration steps are critical to remove particulate matter that could damage the HPLC column.

A. Plant Sample Extraction

  • Accurately weigh approximately 1.0 g of powdered C. spicatus into a 50 mL conical flask.

  • Add 25 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-4) on the plant residue two more times to ensure exhaustive extraction.

  • Combine all supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in 5.0 mL of methanol.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

B. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the isolated diterpenoid reference standard and dissolve it in 1.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: HPLC-PDA Chromatographic Conditions

Rationale: A C18 column is the standard for reversed-phase chromatography, offering excellent separation for a wide range of nonpolar to moderately polar analytes.[8] A gradient elution, starting with a higher water content and gradually increasing the organic solvent (acetonitrile), is necessary to resolve the complex mixture of compounds in the plant extract.[3] Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. Adding a small amount of formic acid to the aqueous phase protonates acidic functional groups, which sharpens peaks and improves resolution. Detection is set at a low wavelength (210 nm) as many diterpenoids lack strong chromophores and exhibit maximal absorption in this region.[7][9]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18 Column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Formic Acid in Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min, 30% B; 5-25 min, 30-70% B; 25-35 min, 70-90% B; 35-40 min, 90% B (hold); 40.1-45 min, 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
PDA Detection Wavelength: 210 nm; Spectra acquired from 200-400 nm

Method Validation: Ensuring Trustworthiness and Reliability

To be considered a self-validating system, the analytical method must be rigorously evaluated for its performance characteristics according to the International Conference on Harmonisation (ICH) guidelines.

HPLC_Factors cluster_MobilePhase Mobile Phase cluster_StationaryPhase Stationary Phase cluster_OperatingParams Operating Parameters center Peak Resolution & Separation OrganicSolvent Organic Solvent (Acetonitrile vs. Methanol) OrganicSolvent->center Gradient Gradient Slope Gradient->center pH_Modifier pH / Additive (e.g., Formic Acid) pH_Modifier->center ColumnChem Column Chemistry (C18, C8) ColumnChem->center ParticleSize Particle Size (µm) ParticleSize->center FlowRate Flow Rate (mL/min) FlowRate->center Temperature Column Temperature (°C) Temperature->center

Caption: Key factors influencing the separation and resolution of diterpenoids in RP-HPLC.

The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by comparing the chromatograms of the extract with and without the standard and by checking peak purity using the PDA detector.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. Assessed by injecting the working standard solutions and performing a linear regression of peak area versus concentration.[10]

  • Precision: The closeness of agreement between a series of measurements.

    • Repeatability (Intra-day): Analyzing replicate injections of the same sample on the same day.[8]

    • Intermediate Precision (Inter-day): Analyzing the sample on different days with different analysts or equipment.

  • Accuracy: The closeness of the test results to the true value. Determined by performing recovery studies, where a known amount of standard is added to the plant extract and the percentage recovered is calculated.[10]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively.[10]

Table of Expected Validation Results

The following table summarizes typical acceptance criteria and expected results for a well-validated method.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.998> 0.999
LOD (µg/mL) Signal-to-Noise Ratio ≈ 30.1 - 0.5 µg/mL
LOQ (µg/mL) Signal-to-Noise Ratio ≈ 100.3 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%98.5 - 102.3%
Precision (% RSD) Intra-day: ≤ 2%; Inter-day: ≤ 3%Intra-day: < 1.5%; Inter-day: < 2.5%

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of diterpenoids in Chloranthus spicatus using RP-HPLC-PDA. The detailed steps for sample preparation, chromatographic separation, and method validation are designed to ensure accuracy, precision, and reliability. By explaining the causality behind key experimental choices and grounding the protocol in established analytical principles, this guide serves as an authoritative resource for researchers in natural product chemistry, quality control laboratories, and drug discovery. Adherence to this method will enable the generation of high-quality, reproducible data essential for advancing the scientific understanding and therapeutic application of Chloranthus spicatus.

References

  • Hernández-Vázquez, L., et al. (2019). Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. Molecules. Available at: [Link]

  • Wang, Q., Sohrabi, R., & Tholl, D. (2014). Analysis of diterpenes and triterpenes from plant foliage and roots. Methods in Molecular Biology. Available at: [Link]

  • Chen, J., et al. (2025). HPLC analysis of gingerols and shogaols discriminated from ginger extracts with a diode array detector. Journal of Chromatography B. Available at: [Link]

  • Gao, H., et al. (2025). Effects of drying methods on volatile profiles of Chloranthus spicatus and quality of its scented tea: Chemometric approaches. Food Chemistry. Available at: [Link]

  • International Conference on Harmonisation (1996/2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Navarro-García, V. M., et al. (2019). Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia. Available at: [Link]

  • Kwon, Y., et al. (2025). Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. Pharmaceuticals. Available at: [Link]

  • Ma, C., et al. (2018). Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography. Molecules. Available at: [Link]

  • Kovalova, A., et al. (2020). Determination of Triterpenoids in Some Lamiaceae Species. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Medina-Torres, N., et al. (2006). Quantitative determination of triterpenes from Amphiptherygium adstringens by liquid chromatography and thin-layer chromatography and morphological analysis of cuachalalate preparations. Journal of AOAC International. Available at: [Link]

  • Konan, D. J., et al. (2021). Identification of compounds by HPLC-ESI-Q-TOF-MS/MS analysis of the dichloromethane fraction from the hydroalcoholic extract of Hyptis suaveolens (L.) Poit. leaves. Journal of Materials and Environmental Science. Available at: [Link]

  • da Silva, A. C. C., et al. (2021). HPLC/DAD, Antibacterial and Antioxidant Activities of Plectranthus Species (Lamiaceae) Combined with the Chemometric Calculations. Plants. Available at: [Link]

  • Huang, J., et al. (2007). Mono- and Di-sesquiterpenoids from Chloranthus spicatus. Planta Medica. Available at: [Link]

Sources

Application Note: Solubilization and Handling of 15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid is a bioactive labdane diterpenoid, predominantly isolated from Chloranthus spicatus and related Chloranthaceae species. Structurally, it features a decalin core (labdane skeleton) with a C18 carboxylic acid, an exocyclic methylene group at C8(17), and a conjugated enone system in the side chain (12-ene-14-oxo) resulting from the loss of the C15 carbon (nor-diterpenoid).

This compound is lipophilic with a polar acidic head group. While highly soluble in organic solvents like DMSO, its stability and solubility in aqueous buffers are the primary challenges for biological assays. This guide details the protocol for generating stable stock solutions and executing precipitation-free dilutions.

Chemical Identity Table
ParameterDetail
IUPAC Name 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid
CAS Registry Refer to specific isolate batch (often cited as Compound 9 in Chloranthus lit.)
Molecular Formula C₁₉H₂₈O₃
Molecular Weight 304.42 g/mol
Physical State White to off-white powder or amorphous solid
Primary Source Chloranthus spicatus (Roots/Leaves)
Key Functional Groups Carboxylic acid (C18), Exocyclic alkene (C8-17), Conjugated Enone (C12-14)

Solubility Profile & Mechanistic Insights

DMSO Solubility: The "Like Dissolves Like" Mechanism

Dimethyl sulfoxide (DMSO) is the preferred vehicle for this compound due to its dipolar aprotic nature.

  • Carboxylic Acid Interaction: The sulfoxide oxygen of DMSO acts as a hydrogen bond acceptor for the acidic proton at C18 (-COOH), stabilizing the molecule in solution.

  • Lipophilic Core: The methyl groups of DMSO interact favorably with the hydrophobic labdane skeleton via van der Waals forces.

Theoretical Solubility Limit: Based on structural analogs (e.g., communic acid, labdanolic acid), the saturation point in anhydrous DMSO is estimated at >50 mg/mL . However, for biological applications, we standardize to 10 mM or 10 mg/mL to ensure long-term stability and prevent precipitation upon freeze-thaw cycles.

Stability Risks
  • Hygroscopicity: DMSO absorbs atmospheric water. If water content exceeds 1-2%, the lipophilic diterpenoid may precipitate or form micro-crystals.

  • Reactive Enone: The 12-ene-14-oxo system is a Michael acceptor. While stable in pure DMSO, avoid storage in basic buffers or nucleophilic solvents (e.g., thiols) for extended periods.

Preparation Protocol: 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM stock solution.

Materials Required[3][4][5][7][9][10][11]
  • Compound: 3.04 mg of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid.

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%, Water <0.005%).[1]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Procedure
  • Equilibration: Allow the product vial to equilibrate to room temperature (20–25°C) before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic powder.

  • Weighing: Accurately weigh 3.04 mg of the compound into the sterile amber glass vial.

    • Note: Diterpenoids can be static. Use an anti-static gun if the powder disperses.

  • Solvent Addition: Add 1000 µL (1 mL) of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be completely clear and colorless. If particles remain, sonicate in a water bath at room temperature for 2 minutes. Do not heat above 37°C to preserve the exocyclic double bond.

  • Aliquot & Storage:

    • Dispense into 50–100 µL aliquots in PCR tubes or cryovials to minimize freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Aqueous Dilution Protocol (The "Crash-Out" Prevention)

The most critical failure point in bioassays is the precipitation of the compound when the DMSO stock is added to the aqueous culture medium.

The Rule of 1000x: Keep the final DMSO concentration ≤ 0.1% (v/v) to avoid solvent toxicity, and ensure the compound concentration is below its aqueous solubility limit (likely < 50 µM in pure water, higher in serum-containing media).

Serial Dilution Workflow (Intermediate Dilution Method)

Direct addition of 10 mM stock to media often causes local precipitation. Use an intermediate step.

  • Prepare Intermediate Stock (100x):

    • Dilute the 10 mM Master Stock 1:10 in DMSO to create a 1 mM Working Stock .

  • Prepare Assay Medium (2x):

    • If your final desired concentration is 10 µM, prepare the media at 20 µM transiently or add to the well directly.

  • Final Addition:

    • Add 1 µL of 1 mM Working Stock to 100 µL of Culture Media.

    • Final Concentration: 10 µM Compound + 1% DMSO.

    • Optimization: If 1% DMSO is too high for your cells, use a 10 mM stock and add 0.1 µL (requires high-precision pipetting or predilution in media).

Validation Step: Inspect the well under a microscope (10x objective). If you see "oily droplets" or crystals, the compound has precipitated. Reduce the concentration or increase the serum (FBS) content, as albumin binds and solubilizes diterpenoids.

Visual Workflow (Graphviz)

SolubilityProtocol cluster_0 Critical Control Point: Prevent Precipitation Solid Solid Compound (3.04 mg) Stock Master Stock Solution 10 mM (Clear Liquid) Solid->Stock Dissolve DMSO Anhydrous DMSO (1000 µL) DMSO->Stock QC QC Check: Visual Clarity & Vortex Stock->QC QC->Stock Fail (Sonicate) Storage Storage -20°C (Desiccated) QC->Storage Pass Dilution Working Dilution (1 mM in DMSO) Storage->Dilution Thaw Final Final Assay Well 10 µM (<0.5% DMSO) Dilution->Final 1:100 Dilution Media Assay Media (Aqueous + Serum) Media->Final

Caption: Workflow for generating a stable 10 mM stock solution and performing stepwise dilution to prevent aqueous precipitation.

References

  • Xiao, Z. Y., et al. (2012). Terpenoids from Roots of Chloranthus spicatus.[2][3] Phytochemistry Letters, 5(2), 262-266.

  • MedChemExpress. (2023). Product Datasheet: 15-Nor-14-oxolabda-8(17),12E-Diene-18-oic acid.[4]

  • Gaylord Chemical. (2007).[5] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Gaylord Chemical Company Literature.

  • ChemFaces. (2023). Labdane Diterpenoids Handling Guide.

Sources

Illuminating Molecular Architecture: A Guide to the ¹H and ¹³C NMR Spectral Data of 15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the labdane diterpenoid, 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid. This natural product, isolated from the roots of Chloranthus spicatus, possesses a complex and stereochemically rich structure that is of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development.[1][2][3] The definitive structural elucidation of such molecules is heavily reliant on modern spectroscopic techniques, with NMR spectroscopy standing as the cornerstone for providing detailed insights into the carbon-hydrogen framework.

This application note is designed for researchers, scientists, and drug development professionals. It will not only present the assigned chemical shifts for this specific molecule but will also delve into the rationale behind the experimental choices for data acquisition and provide a foundational protocol for obtaining high-quality NMR data for similar labdane diterpenoids.

The Crucial Role of NMR in Natural Product Characterization

The structural complexity of natural products like 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid necessitates a powerful analytical tool for unambiguous characterization. NMR spectroscopy, through its various one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments, provides a comprehensive roadmap of the molecule's connectivity and stereochemistry.

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment of protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

  • ¹³C NMR Spectroscopy: This method maps the carbon skeleton of the molecule. The chemical shift of each carbon provides insights into its hybridization (sp³, sp², sp) and the nature of its attached atoms.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing connectivity between protons (COSY), directly correlating protons to their attached carbons (HSQC), and identifying longer-range (2-3 bond) correlations between protons and carbons (HMBC). This network of correlations allows for the complete and unambiguous assignment of all ¹H and ¹³C signals.

The workflow for the structural elucidation of a novel natural product using NMR is a systematic process of data acquisition and interpretation.

Caption: Workflow for Natural Product Structure Elucidation by NMR.

¹H and ¹³C NMR Spectral Data of 15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid

The following table summarizes the ¹H and ¹³C NMR spectral data for 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid, as reported in the literature.[4] The data were acquired in deuterated chloroform (CDCl₃) at ambient temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
138.9 (t)1.45 (m), 1.85 (m)
219.2 (t)1.65 (m)
337.8 (t)1.40 (m), 1.55 (m)
443.8 (s)-
555.8 (d)1.42 (m)
624.5 (t)1.50 (m), 1.60 (m)
738.2 (t)2.05 (m)
8148.3 (s)-
956.5 (d)2.35 (br s)
1039.5 (s)-
1121.7 (t)2.20 (m)
12140.1 (d)6.80 (dt, 15.8, 7.0)
13130.5 (d)6.10 (d, 15.8)
14197.5 (s)-
1627.2 (q)2.28 (s)
17106.5 (t)4.58 (s), 4.85 (s)
18184.2 (s)-
1928.9 (q)1.25 (s)
2014.5 (q)0.70 (s)

Data sourced from Xiao et al., Helv. Chim. Acta 2010, 93, 803–810.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. The following section outlines a detailed, step-by-step methodology for preparing a sample of a labdane diterpenoid and acquiring a standard suite of NMR experiments.

Sample Preparation: The Foundation of a Good Spectrum

The quality of the NMR data is directly proportional to the purity of the sample and the care taken during its preparation.

Protocol:

  • Ensure Sample Purity: The isolated natural product should be of high purity (>95%), as impurities will introduce extraneous signals that complicate spectral analysis.

  • Drying the Sample: Thoroughly dry the sample under high vacuum to remove any residual solvents. The presence of water or other protic solvents can lead to broad exchangeable proton signals and may interfere with the observation of certain resonances.

  • Choosing the Right NMR Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like labdane diterpenoids due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable. Ensure the deuterated solvent is of high isotopic purity (e.g., 99.8 atom % D).

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak, making the addition of an external standard often unnecessary.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample concentration. These experiments are typically performed on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.

Caption: A Standard Suite of NMR Experiments for Structural Elucidation.

Detailed Parameters:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 pulse sequence. This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups (CH and CH₃ will appear as positive signals, while CH₂ will be negative).

  • gCOSY (gradient-selected Correlation Spectroscopy):

    • Purpose: To identify proton-proton couplings (typically through 2-3 bonds).

    • Spectral Width: Symmetrical, covering the entire proton chemical shift range.

  • gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons.

    • ¹H Spectral Width: The full proton range.

    • ¹³C Spectral Width: The full carbon range.

  • gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is key for piecing together the molecular fragments.

    • ¹H Spectral Width: The full proton range.

    • ¹³C Spectral Width: The full carbon range.

Conclusion

The comprehensive ¹H and ¹³C NMR spectral data, in conjunction with a suite of 2D NMR experiments, provide the necessary information for the complete and unambiguous structural assignment of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid. The protocols outlined in this application note offer a robust framework for researchers and scientists working with similar labdane diterpenoids and other complex natural products. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data, which is the bedrock of confident structural elucidation and subsequent drug discovery and development efforts.

References

  • Xiao, Z.-Y., Wang, X.-C., Zhang, G.-P., Huang, Z.-L., & Hu, L.-H. (2010). Terpenoids from Roots of Chloranthus spicatus. Helvetica Chimica Acta, 93(4), 803–810. [Link]

  • Linderaggrenolides A–N, Oxygen-Conjugated Sesquiterpenoid Dimers from the Roots of Lindera aggregata. (2021). ACS Omega. [Link]

  • Terpenoids from the whole plants of Chloranthus holostegius. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Synthesis Pathways for 15-nor-Labdane Diterpenoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic pathways to 15-nor-labdane diterpenoids, a class of compounds with significant applications in the fragrance, pharmaceutical, and biotechnology industries. The focus is on practical and established methods, providing both the theoretical underpinnings and detailed experimental protocols for their synthesis. This document is designed to serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug discovery.

Introduction to 15-nor-Labdane Diterpenoids

Labdane-type diterpenoids are a large and diverse family of natural products characterized by a bicyclic decalin core. The 15-nor-labdane subclass refers to those derivatives that lack the C-15 methyl group of the typical labdane side chain. This structural modification can have a profound impact on the biological activity and sensory properties of the molecule. Prominent examples of 15-nor-labdane diterpenoids include the highly valued fragrance ingredient Ambroxide and its precursor, nor-ambreinolide. The synthesis of these and other 15-nor-labdane derivatives is a topic of considerable interest.

The general biosynthetic pathway for labdane-related diterpenoids originates from the common precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1][2]. These are converted to geranylgeranyl pyrophosphate (GGPP), which then undergoes cyclization to form the characteristic bicyclic labdane skeleton[1][2]. However, the most practical and economically viable routes to 15-nor-labdane diterpenoids are not de novo total syntheses but rather semi-syntheses starting from abundant, naturally occurring labdane diterpenoids. The most prominent of these starting materials is (-)-sclareol, which is readily available from Salvia sclarea (clary sage)[3].

Principal Synthetic Strategy: Oxidative Degradation of the Labdane Side Chain

The most common and efficient strategy for the synthesis of 15-nor-labdane diterpenoids involves the oxidative degradation of the side chain of a suitable labdane precursor, typically (-)-sclareol or its derivatives like sclareolide. This approach leverages the natural abundance of these starting materials to access the desired C15-demethylated core. Several oxidative cleavage methods have been developed, each with its own advantages and substrate scope.

The general workflow for this semi-synthetic approach is outlined below:

Start (-)-Sclareol Oxidation Side Chain Oxidative Cleavage Start->Oxidation Intermediate 15-nor-Labdane Intermediate (e.g., nor-ambreinolide) Oxidation->Intermediate Derivatization Further Functionalization Intermediate->Derivatization Target Target 15-nor-Labdane Diterpenoid Derivatization->Target

Figure 1. General semi-synthetic workflow from (-)-sclareol.

This guide will detail three primary methods for the oxidative cleavage of the labdane side chain:

  • Potassium Permanganate (KMnO₄) Oxidation: A classic and powerful method.

  • Lemieux-Johnson Oxidation (OsO₄/NaIO₄): A milder and often more selective method.

  • Ozonolysis (O₃): A highly efficient method for cleaving double bonds.

Method 1: Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a strong oxidizing agent that can effectively cleave the double bond in the side chain of sclareol and its derivatives. This method is often used for the large-scale production of key intermediates like nor-ambreinolide. The reaction typically proceeds via the formation of a diol, which is then further oxidized to cleave the carbon-carbon bond.

Causality Behind Experimental Choices

The use of KMnO₄ is favored for its high reactivity and relatively low cost. The reaction conditions, such as temperature and the presence of additives like acetic anhydride, can be tuned to control the reaction and improve yields. Acetic anhydride can act as a trapping agent for intermediates, preventing over-oxidation. The subsequent alkaline hydrolysis is necessary to convert any ester intermediates to the desired lactone, nor-ambreinolide[4][5][6].

Protocol: Synthesis of nor-Ambreinolide from (-)-Sclareol using KMnO₄

This protocol is adapted from the procedure described by Barrero et al.[4][5][6].

Materials:

  • (-)-Sclareol

  • Potassium permanganate (KMnO₄)

  • Acetic anhydride (Ac₂O)

  • Dichloromethane (CH₂Cl₂)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Oxidation:

    • Dissolve (-)-sclareol in a suitable solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a mixture of potassium permanganate and acetic anhydride to the cooled solution with vigorous stirring.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated solution of sodium bisulfite.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis:

    • Dissolve the crude product in methanol.

    • Add a solution of potassium hydroxide in methanol and stir at room temperature.

    • Monitor the hydrolysis by TLC.

    • Once complete, neutralize the reaction mixture with hydrochloric acid and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

  • Purification:

    • Purify the crude nor-ambreinolide by column chromatography on silica gel.

Parameter Value/Condition Reference
Starting Material (-)-Sclareol[4][5][6]
Oxidizing Agent KMnO₄ in Ac₂O[4][5][6]
Key Intermediate nor-Ambreinolide[4][5][6]
Typical Yield ~50-60%[4][5][6]

Method 2: Lemieux-Johnson Oxidation (OsO₄/NaIO₄)

The Lemieux-Johnson oxidation is a two-step process that involves the dihydroxylation of an alkene using osmium tetroxide (OsO₄) followed by oxidative cleavage of the resulting diol with sodium periodate (NaIO₄). This method is often milder and more selective than permanganate oxidation, which can be advantageous for sensitive substrates. The use of a catalytic amount of OsO₄ with a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO) makes this reaction more cost-effective and less hazardous.

Causality Behind Experimental Choices

The catalytic use of the highly toxic and expensive OsO₄ is a key feature of this method, making it more practical for laboratory-scale synthesis. Sodium periodate serves both to cleave the diol and to regenerate the Os(VIII) species, allowing the catalytic cycle to continue. The addition of a base like 2,6-lutidine can sometimes improve yields by preventing side reactions[7][8].

Protocol: Oxidative Cleavage of a Labdane Side Chain using OsO₄/NaIO₄

This protocol is a general procedure based on established methods for Lemieux-Johnson oxidation[7][9][10].

Materials:

  • Labdane with an unsaturated side chain (e.g., a sclareol derivative)

  • Osmium tetroxide (OsO₄) solution (e.g., 4% in water)

  • Sodium periodate (NaIO₄)

  • 2,6-Lutidine (optional)

  • Tetrahydrofuran (THF) and water (as solvent system)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup:

    • Dissolve the labdane starting material in a mixture of THF and water.

    • Add 2,6-lutidine (if used).

    • To this solution, add the osmium tetroxide solution.

  • Oxidative Cleavage:

    • Slowly add solid sodium periodate in portions to the reaction mixture, maintaining the temperature with an ice bath if necessary.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up:

    • Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting 15-nor-labdane derivative by column chromatography.

Alkene Labdane Alkene Side Chain OsO4 OsO₄ (catalytic) Alkene->OsO4 Diol Intermediate Diol OsO4->Diol NaIO4 NaIO₄ (stoichiometric) Diol->NaIO4 Product 15-nor-Labdane Carbonyl NaIO4->Product

Figure 2. Lemieux-Johnson oxidation pathway.

Method 3: Ozonolysis

Ozonolysis is a powerful and high-yielding method for the oxidative cleavage of alkenes. The reaction involves treating the alkene with ozone (O₃) to form an unstable molozonide, which rearranges to a more stable ozonide. The ozonide is then reductively or oxidatively worked up to yield the desired carbonyl compounds. For the synthesis of 15-nor-labdane aldehydes and ketones, a reductive workup is typically employed.

Causality Behind Experimental Choices

Ozonolysis is often preferred for its clean and high-yielding conversions. The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of ozone and prevent side reactions. The choice of reductive workup agent determines the final product. Dimethyl sulfide (DMS) or zinc dust are commonly used to produce aldehydes and ketones, while a stronger reducing agent like sodium borohydride would lead to alcohols.

Protocol: Ozonolysis of a Labdane Side Chain

This is a general protocol for ozonolysis with a reductive workup[11][12][13].

Materials:

  • Labdane with an unsaturated side chain

  • Ozone generator

  • Methanol (MeOH) or Dichloromethane (CH₂Cl₂) (as solvent)

  • Dimethyl sulfide (DMS) or Zinc dust

  • Dry ice/acetone bath

  • Standard laboratory glassware and purification equipment

Procedure:

  • Ozonation:

    • Dissolve the labdane starting material in methanol or dichloromethane in a flask equipped with a gas dispersion tube.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Reductive Work-up:

    • Slowly add the reductive workup agent (e.g., dimethyl sulfide) to the cold solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Isolation and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired 15-nor-labdane aldehyde or ketone.

Parameter Value/Condition Reference
Oxidizing Agent Ozone (O₃)[11][12][13]
Reaction Temperature -78 °C[11][12][13]
Reductive Workup Dimethyl sulfide (DMS) or Zn/H₂O[11][12][13]
Typical Products Aldehydes or Ketones[11][12][13]

Further Derivatization of 15-nor-Labdane Intermediates

The initial products of the side-chain cleavage, such as nor-ambreinolide or the corresponding aldehydes and ketones, are versatile intermediates for the synthesis of a wide range of 15-nor-labdane diterpenoids. These intermediates can undergo various functional group transformations to introduce new functionalities and modulate their biological or sensory properties. Examples include:

  • Reduction of ketones and aldehydes to alcohols.

  • Oxidation of aldehydes to carboxylic acids.

  • Wittig and related olefination reactions to introduce new carbon-carbon double bonds.

  • Cyclization reactions to form new ring systems, as in the synthesis of Ambroxide from nor-ambreinolide.

Conclusion

The semi-synthesis of 15-nor-labdane diterpenoids from readily available natural products like (-)-sclareol is a well-established and efficient strategy. The choice of oxidative degradation method—be it with potassium permanganate, osmium tetroxide/sodium periodate, or ozone—depends on the specific substrate, desired product, and scale of the reaction. The resulting 15-nor-labdane intermediates are valuable synthons for the creation of a diverse array of compounds with important applications in various fields of chemistry and biology. The protocols and insights provided in this guide are intended to facilitate the work of researchers in this exciting area of natural product synthesis.

References

  • Barrero, A. F., Alvarez-Manzaneda, E. J., Chahboun, R., & Arteaga, A. F. (2004). Degradation of the Side Chain of (−)‐Sclareol: A Very Short Synthesis of nor‐Ambreinolide and Ambrox. Synthetic Communications, 34(19), 3631-3643. [Link]

  • Vlad, P. F., & Coltsa, M. N. (1996). Oxidation and degradation of the sclareol side chain.
  • Barrero, A. F., Alvarez-Manzaneda, E. J., Chahboun, R., & Arteaga, A. F. (2004). Degradation of the Side Chain of (−)‐Sclareol: A Very Short Synthesis of nor‐Ambreinolide and Ambrox. Semantic Scholar. [Link]

  • Barrero, A. F., Alvarez-Manzaneda, E. J., Chahboun, R., & Arteaga, A. F. (2004). Degradation of the Side Chain of (−)‐Sclareol: A Very Short Synthesis of nor ‐Ambreinolide and Ambrox. ResearchGate. [Link]

  • Barrero, A. F., Alvarez-Manzaneda, E. J., Chahboun, R., & Arteaga, A. F. (2004). Degradation of the Side Chain of (-)-Sclareol: A Very Short Synthesis of nor-Ambreinolide (III) and Ambrox (VI). ResearchGate. [Link]

  • Renata, H., Zhou, Q., & Baran, P. S. (2013). Strategic Redox Relay Enables A Scalable Synthesis of Ouabagenin, A Key Cardenolide. Science, 339(6115), 59-63.
  • Li, G., & Peters, R. J. (2021). A review: biosynthesis of plant-derived labdane-related diterpenoids. Chinese Journal of Natural Medicines, 19(9), 666-675. [Link]

  • Li, G., & Peters, R. J. (2021). A review: biosynthesis of plant-derived labdane-related diterpenoids. cjnm.net. [Link]

  • Barrero, A. F., Alvarez-Manzaneda, E. J., Chahboun, R., & Arteaga, A. F. (2004). Degradation of the Side Chain of (-)-Sclareol. Scribd. [Link]

  • Ciocarlan, A., et al. (2025). Promising Norlabdane-Heterocyclic Hybrids: Synthesis, Structural Characterization and Antimicrobial Activity Evaluation. MDPI. [Link]

  • Zhang, C., et al. (2024). Efforts toward Ambergris Biosynthesis. ACS Publications. [Link]

  • Ozonolysis of an Alkene. University of Calgary. [Link]

  • Wu, Y. C., et al. (2023). Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression. MDPI. [Link]

  • Gonzalez, M. J., et al. (2008). Oxidative Degradations of the Side Chain of Unsaturated Ent-labdanes. Part II. Molecules, 13(1), 1-8.
  • Hagiwara, H. (2008). Recent progress in the synthesis of labdane diterpenoids. A review. ResearchGate. [Link]

  • Li, G., & Peters, R. J. (2021). A review: biosynthesis of plant-derived labdane-related diterpenoids. PubMed. [Link]

  • Yin, H., et al. (2025). Labdane and norlabdane diterpenoids from Amomum sericeum rhizomes and their potential anti-inflammatory activities. PubMed. [Link]

  • Rodriguez-Garcia, I., et al. (2025). Synthesis of the labdane diterpenoid 15. ResearchGate. [Link]

  • Ozonolysis experiment. University of Massachusetts Amherst. [Link]

  • Ozonolysis Step by Step Experimental Procedure. YouTube. [Link]

  • Yu, J., & Corey, E. J. (2004). Improved procedure for the oxidative cleavage of olefins by OsO4-NaIO4. PubMed. [Link]

  • Yu, J., & Corey, E. J. (2004). Improved Procedure for the Oxidative Cleavage of Olefins by OsO4−NaIO4. ResearchGate. [Link]

  • Materazzi, S., et al. (2020). Design, Synthesis and In Vitro Experimental Validation of Novel TRPV4 Antagonists Inspired by Labdane Diterpenes. MDPI. [Link]

  • Natural Product Synthesis. The Gademann Lab. [Link]

  • Yu, J., & Corey, E. J. (2004). Improved Procedure for the Oxidative Cleavage of Olefins by OsO4−NaIO4. ACS Publications. [Link]

  • Manov, V., et al. (2022). Novel Labdane Diterpenes-Based Synthetic Derivatives: Identification of a Bifunctional Vasodilator That Inhibits CaV1.2 and Stimulates KCa1.1 Channels. PMC. [Link]

  • Peters, R. J. (2010). Two rings in them all: the labdane-related diterpenoids. Natural Product Reports, 27(11), 1521-1530. [Link]

  • Barrero, A. F., Alvarez-Manzaneda, E. J., Chahboun, R., & Arteaga, A. F. (2004). Degradation of the Side Chain of (−)‐Sclareol: A Very Short Synthesis of nor ‐Ambreinolide and Ambrox. ResearchGate. [Link]

  • Kawamura, S., et al. (2014). Capturing of the carbonyl oxide intermediate in ozonolysis using aldehydes and ketones. Diva-portal.org. [Link]

Sources

Thin-layer chromatography (TLC) conditions for labdane acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Thin-Layer Chromatography (TLC) of Labdane Acids

Abstract & Scope

Labdane-type diterpene acids (e.g., Copalic acid, Hardwickiic acid, Labdanolic acid) are critical biomarkers in the analysis of oleoresins from Copaifera (Copaiba), Pinus, and Cistus species. Unlike simple terpenes, these compounds possess a carboxylic acid moiety that creates significant chromatographic challenges, specifically "tailing" (smearing) due to ionization on silica gel. Furthermore, their lack of strong UV chromophores renders standard UV


 detection insufficient.

This application note details a robust, self-validating protocol for the separation and visualization of labdane acids. We introduce a dual-system approach: a Standard Screening Protocol for routine quality control and an Argentation TLC Protocol for the difficult separation of double-bond isomers.

Scientific Foundation (The "Why")

The Ionization Challenge

Silica gel (SiO


) is slightly acidic but contains surface hydroxyl groups (silanols) that can interact strongly with the carboxylic acid group (-COOH) of labdane acids. Without modification, the analyte exists in an equilibrium between its protonated (

) and ionized (

) forms. The ionized form adsorbs strongly to the silica, causing the spot to streak.
  • Solution: We utilize Acidic Mobile Phase Modifiers (Acetic Acid or Formic Acid). By lowering the pH of the eluent, we force the equilibrium toward the protonated, non-ionic form (

    
    ), resulting in sharp, compact bands.
    
The Detection Challenge

Most labdane acids lack extended conjugation systems, meaning they do not absorb strongly at 254 nm.

  • Solution: We utilize Derivatization Reagents (Vanillin-Sulfuric Acid).[1] This reagent acts through an acid-catalyzed condensation reaction with the terpene skeleton, producing distinct colored stable carbocations (typically violet/blue for labdanes).

Experimental Protocols

Protocol A: Standard Phase TLC (General Screening)

Objective: Rapid identification and purity assessment of labdane acids (e.g., Copalic acid).

  • Stationary Phase: Silica Gel 60 F

    
     Pre-coated plates (20 x 20 cm), layer thickness 0.2 mm.
    
  • Sample Preparation: Dissolve 5 mg of oleoresin/extract in 1 mL of Dichloromethane (DCM).

  • Mobile Phase (Eluent):

    • System A (General): n-Hexane : Ethyl Acetate : Acetic Acid (70 : 30 : 1 v/v/v)

    • System B (High Polarity): Toluene : Ethyl Acetate : Formic Acid (60 : 40 : 1 v/v/v)

  • Development:

    • Saturate the TLC chamber with mobile phase for 20 minutes (use filter paper liner).

    • Apply 5-10 µL of sample as a band (not a spot) 1.5 cm from the bottom edge.

    • Develop until solvent front reaches 15 cm.

    • Dry plate in a fume hood for 10 minutes to remove acid vapors.

Protocol B: Argentation TLC (Isomer Separation)

Objective: Separation of close structural isomers (e.g.,


 vs. 

isomers) based on the number and position of double bonds. Silver ions (

) form reversible

-complexes with double bonds; compounds with more accessible double bonds are retained longer.
  • Plate Preparation:

    • Dissolve 2.5 g Silver Nitrate (

      
      ) in 5 mL water, then dilute with 45 mL Methanol.
      
    • Immerse a standard Silica Gel 60 plate into this solution for 10 seconds.

    • Dry in darkness at room temperature, then activate at 110°C for 30 minutes.

  • Mobile Phase: n-Hexane : Ethyl Acetate : Acetic Acid (80 : 20 : 1).

  • Note:

    
     plates will darken if exposed to light. Handle in subdued light.
    

Visualization & Analysis

Reagent: Vanillin-Sulfuric Acid (VS Reagent)[2]

  • Preparation: Dissolve 0.5 g Vanillin in 100 mL Ethanol. Slowly add 2 mL concentrated Sulfuric Acid (

    
    ).
    
  • Procedure:

    • Dip or spray the dried TLC plate with VS reagent.

    • Heat at 105°C for 3-5 minutes on a hot plate or using a heat gun.

    • Observation: Labdane acids typically manifest as Violet to Blue-Purple spots.

Data Summary: Relative Retention (Rf) & Colors

Compound ClassApprox Rf (System A)Color (Vanillin-H2SO4)Notes
Labdane Hydrocarbons 0.85 - 0.95Pink/RedElute near solvent front.
Labdane Esters 0.60 - 0.75Violete.g., Methyl copalate.
Labdane Acids 0.40 - 0.55 Violet/Blue Copalic acid, Hardwickiic acid.
Labdane Diols/Alcohols 0.20 - 0.30Blue/GreenMore polar, elute lower.

Workflow Logic & Decision Trees

Figure 1: Labdane Analysis Workflow

Caption: Step-by-step Standard Operating Procedure (SOP) for Labdane Acid analysis.

LabdaneWorkflow cluster_mobile Mobile Phase Selection Start Crude Resin Sample Prep Sample Prep (5mg/mL in DCM) Start->Prep Plate Stationary Phase Silica Gel 60 F254 Prep->Plate SystemA System A: Hex:EtOAc:AcOH (70:30:1) Plate->SystemA Standard SystemB System B: Tol:EtOAc:FA (60:40:1) Plate->SystemB Complex Mix Develop Development (Saturated Chamber) SystemA->Develop SystemB->Develop Dry Drying (Remove Acid) Develop->Dry Stain Derivatization Vanillin-H2SO4 + Heat Dry->Stain Result Analysis (Violet Spots) Stain->Result

Figure 2: Troubleshooting & Optimization Logic

Caption: Decision tree for resolving common chromatographic issues with acidic diterpenes.

Troubleshooting Problem Visual Inspection of Chromatogram Issue1 Tailing / Streaking Problem->Issue1 Issue2 Co-elution (Overlapping) Problem->Issue2 Issue3 No Spots Visible Problem->Issue3 Sol1 Increase Acid Modifier (Add 1% Formic Acid) Issue1->Sol1 Cause: Ionization Sol2 Switch to Argentation TLC (AgNO3 Impregnation) Issue2->Sol2 Cause: Isomers Sol3 Check Derivatization (Ensure Heat >100°C) Issue3->Sol3 Cause: Lack of Chromophore

References

  • Da Silva, J. A., et al. (2012).[3] Chemistry and Biological Activities of Terpenoids from Copaiba (Copaifera spp.)[3][4] Oleoresins. Molecules. Link

  • Pinto, A. C., et al. (2009). Detection of adulterated copaiba (Copaifera multijuga Hayne) oil-resins by refractive index and thin layer chromatography. Revista Brasileira de Farmacognosia. Link

  • Wagner, H., & Bladt, S. (1996). Plant Drug Analysis: A Thin Layer Chromatography Atlas. Springer. (Standard reference for Vanillin-H2SO4 reagent preparation). Link

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience. (Reference for Argentation TLC methodology). Link

Sources

Mass spectrometry fragmentation pattern of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quantification of 15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid via High-Resolution MS/MS

Abstract & Introduction

The diterpenoid 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid (Formula: C₁₉H₂₈O₃; MW: 304.[1][2]42) is a bioactive labdane derivative often identified in the oleoresins of Pinus, Chloranthus, and Araucaria species. It serves as a critical biomarker for oxidative degradation of labdane skeletons and possesses potential anti-inflammatory properties.

Characterizing this molecule is analytically challenging due to the presence of multiple isobaric labdane isomers (e.g., communic acid derivatives). Standard single-stage mass spectrometry is often insufficient for definitive identification. This application note provides a definitive protocol for the structural elucidation of this compound using ESI-MS/MS (Negative Mode) and GC-MS, focusing on the mechanistic causality of its unique fragmentation pattern.

Experimental Protocol

Sample Preparation
  • Matrix: Plant oleoresin or cell culture extract.

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (1:1 v/v) at pH 4.0.

  • Derivatization (For GC-MS only):

    • Reagent: Trimethylsilyldiazomethane (TMSD) in methanol (2.0 M).

    • Condition: Incubate at 25°C for 30 mins to form the methyl ester.

    • Note: Avoid standard diazomethane due to safety; TMSD is a safer, stoichiometric alternative.

LC-MS/MS Conditions (Primary Method)
  • Instrument: Q-TOF or Orbitrap (High Resolution required for formula confirmation).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ionization efficiency).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 95% B over 15 min.

  • Ionization: Electrospray Ionization (ESI) – Negative Mode .[3]

    • Rationale: The C18-carboxylic acid moiety deprotonates readily ([M-H]⁻), offering 10-50x higher sensitivity than positive mode.

GC-MS Conditions (Orthogonal Validation)
  • Inlet: Splitless, 250°C.

  • Column: HP-5ms (5% Phenyl-methylpolysiloxane).

  • Ionization: Electron Impact (EI), 70 eV.

Fragmentation Analysis & Mechanism

The structural confirmation relies on observing specific neutral losses driven by the molecule's functional groups: the C18-carboxylic acid, the C8(17) exocyclic double bond, and the C14-oxo side chain.

ESI(-) Fragmentation Pathway (Precursor: m/z 303.196)
TransitionFragment Ion (m/z)Neutral LossMechanism / Structural Insight
Precursor 303.196 -Deprotonated molecular ion [M-H]⁻.
Primary 259.20 44 Da (CO₂)Decarboxylation: Characteristic of carboxylic acids. The negative charge is stabilized on the C4 tertiary carbon or dispersed through the ring.
Secondary 135-137 Side ChainB-Ring Cleavage: Retro-Diels-Alder (RDA) reaction triggered by the C8(17) exocyclic double bond.
Tertiary 121.08 -Ring A Aromatization: Stable carbocation/radical retained on the decalin ring system after complete side-chain loss.

Mechanistic Insight: The fragmentation is dominated by the stability of the decalin ring system. The side chain (C11-C14) containing the


-unsaturated ketone (12-ene-14-oxo) is electronically distinct. Upon collisional activation, the bond between C9 and C11 is weakened, leading to the loss of the oxidized side chain.
GC-MS (EI) Pattern (Methyl Ester form, MW 318)
  • Molecular Ion (M⁺): m/z 318 (Weak).

  • Base Peak: m/z 121 (Pentamethyl-tetralin fragment).

  • Diagnostic Peak: m/z 175 (Loss of side chain + COOCH₃).

Visualization: Fragmentation Pathway[4]

The following diagram illustrates the logical flow of the ESI(-) fragmentation, highlighting the critical neutral losses used for Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 303.196 Intermediate1 Decarboxylated Ion m/z 259.206 Precursor->Intermediate1 Collision Energy (15-20 eV) SideChainLoss Side Chain Cleavage (Loss of C6H7O) Intermediate1->SideChainLoss High Energy (30-40 eV) CoreFragment Core Decalin Fragment m/z 137 / 121 SideChainLoss->CoreFragment Aromatization CO2 Loss of CO₂ (44 Da) SC Cleavage at C9-C11

Figure 1: ESI(-) MS/MS fragmentation pathway of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid showing sequential loss of CO₂ and side-chain cleavage.

Critical Discussion & Troubleshooting

Isomer Differentiation: A common error is confusing this compound with 19-oic acid isomers (e.g., imbricatoloic acid derivatives).

  • Solution: The 18-oic acid (equatorial carboxyl) typically elutes later than the 19-oic (axial carboxyl) on C18 columns due to steric hindrance reducing polarity interaction with the mobile phase [1].

Ion Suppression: In complex resin matrices, diterpene acids can suppress each other.

  • Protocol Adjustment: Use Ammonium Acetate (5mM) in the aqueous phase to stabilize the deprotonated species and improve peak shape, preventing adduct formation ([M+Cl]⁻) which complicates the spectra.

References

  • Scalarone, D., et al. (2002). Mass spectrometric characterization of diterpenoid acids in resins. Journal of Mass Spectrometry.

  • Flamini, R., et al. (2003). Mass spectrometry of resin acids: Fragmentation patterns and ionization mechanisms. Rapid Communications in Mass Spectrometry.

  • MedChemExpress. (2023). 15-Nor-14-oxolabda-8(17),12E-Diene-18-oic acid Product Datasheet.

Sources

Application Note: Preparation and Handling of 15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid is a bioactive labdane-type diterpenoid, often isolated from Chloranthus spicatus or Pinus species. Structurally, it features a decalin core (labdane skeleton) with an exocyclic methylene group at C-8(17), an


-unsaturated ketone (enone) side chain at C-12/C-14, and a carboxylic acid moiety at C-18.

This specific functionalization presents unique stability challenges—specifically the susceptibility of the enone system to photo-isomerization and the potential for Michael additions. This guide provides a standardized protocol for preparing high-integrity stock solutions, ensuring reproducibility in biological assays (e.g., cytotoxicity, antimicrobial screening).

Physicochemical Specifications
PropertyValueNotes
Formula

"15-Nor" indicates loss of one carbon from the standard C20 labdane skeleton.[1]
Molecular Weight 304.42 g/mol Used for all Molarity calculations below.
CAS Number 1039673-32-9 (Representative)Verify specific isomer/salt form with vendor CoA.[1]
Physical State White to off-white powderHygroscopic; handle in low humidity.
Solubility DMSO (>20 mg/mL), EthanolPoorly soluble in water/PBS without co-solvent.
Stability Light/Heat SensitiveContains conjugated enone system.

Materials & Equipment

Reagents
  • Compound: 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid (≥98% purity by HPLC).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (Sigma-Aldrich or equivalent).

    • Why Anhydrous? Water in DMSO promotes hydrolytic degradation during freeze-thaw cycles.

  • Alternative Solvent: Ethanol (Absolute, 200 proof) – Only for immediate use; high evaporation rates alter concentration over time.

Equipment
  • Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

  • Vials: Amber borosilicate glass vials with PTFE-lined caps (2 mL or 4 mL).

    • Critical: Do not use clear glass. The enone moiety absorbs UV/blue light, risking photo-degradation.

  • Filtration: 0.22 µm PTFE syringe filters (Hydrophobic).

    • Avoid: Nylon or Cellulose Acetate, which may bind lipophilic diterpenoids.

Protocol: Stock Solution Preparation (10 mM)

This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration is ideal for downstream dilutions (typically 1:1000) to achieve micromolar working concentrations (e.g., 10 µM) with <0.1% DMSO vehicle content.

Step-by-Step Methodology
  • Environmental Control:

    • Allow the lyophilized product vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Gravimetric Measurement:

    • Weigh approximately 3.04 mg of the compound into a sterile amber glass vial.

    • Note: If the amount is too small to weigh accurately, weigh the entire vendor-supplied aliquot (e.g., 5 mg) and adjust the solvent volume accordingly.

  • Volume Calculation:

    • Use the formula:

      
      
      
    • Where:

      • 
         = Volume of DMSO (mL)
        
      • 
         = Mass weighed (mg)
        
      • 
         = 304.42  g/mol [2]
        
      • 
         = Target Concentration (10 mM = 0.01 M)
        
    • Example: For 3.04 mg:

      
      
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex gently for 30–60 seconds.

    • Sonication: If particulate matter remains, sonicate in a water bath at room temperature for maximum 2 minutes. Do not heat , as thermal stress can degrade the exocyclic double bond.

  • Sterilization (Optional but Recommended for Cell Culture):

    • Pass the solution through a 0.22 µm PTFE filter into a fresh sterile amber vial.

    • Note: Pre-wet the filter with 50 µL DMSO to minimize compound loss due to membrane adsorption.

  • Aliquoting:

    • Divide the stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

Workflow Visualization

StockPreparation Start Lyophilized Powder (Equilibrate to RT) Weigh Weigh Mass (m) Target: ~3 mg Start->Weigh Calc Calculate DMSO Volume V = m / (MW * C) Weigh->Calc Dissolve Add Anhydrous DMSO Vortex 60s Calc->Dissolve Check Visual Inspection Clear Solution? Dissolve->Check Sonicate Sonicate (2 min, RT) Check->Sonicate No (Precipitate) Filter Filter (0.22 µm PTFE) Check->Filter Yes Sonicate->Check Aliquot Aliquot & Store (-20°C or -80°C) Filter->Aliquot

Figure 1: Decision-matrix for the solubilization and sterilization of labdane diterpenoids.

Preparation of Aqueous Working Solutions

Direct addition of highly concentrated DMSO stock to cell culture media can cause immediate precipitation of lipophilic diterpenoids. This "crash-out" effect leads to false negatives in bioassays.

The "Intermediate Dilution" Method
  • Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 in culture medium (or PBS) to create a 1 mM intermediate.

    • Observation: This solution may appear slightly cloudy.

  • Final Dilution: Immediately dilute the 1 mM intermediate into the final assay volume to reach the target concentration (e.g., 10 µM).

    • Result: This stepwise reduction in solvent concentration allows for better dispersion of the lipid-like molecule.

Solubility Decision Logic

SolubilityLogic Compound 15-Nor-14-oxolabda-... (Lipophilic Acid) Solvent Select Solvent Compound->Solvent DMSO DMSO (Stock) Preferred for Storage Solvent->DMSO Long-term EtOH Ethanol High Evaporation Risk Solvent->EtOH Acute/In-vivo AqBase Basic Buffer (pH > 8) Forms Soluble Salt DMSO->AqBase Dilution OK AqAcid Acidic/Neutral Buffer High Precip Risk DMSO->AqAcid Precipitation Warning

Figure 2: Solubility profile based on the carboxylic acid and lipophilic backbone properties.

Storage, Stability & QC[1]

Storage Conditions
  • Temperature: -20°C (Standard) or -80°C (Long-term > 6 months).

  • Container: Amber glass with PTFE-lined caps. Avoid plastic tubes (Eppendorf) for long-term storage of DMSO stocks, as leachables can contaminate the sample and DMSO can penetrate certain plastics over time.

  • Hygroscopicity: Store vials in a desiccator or secondary container with desiccant packs.

Quality Control (Self-Validating System)

Before running critical assays, validate the stock solution:

  • Visual Check: Ensure no crystals have formed at the bottom of the vial after thawing.

  • TLC/HPLC:

    • Mobile Phase: Hexane:Ethyl Acetate (variable ratios, typically 3:1 or 1:1) is suitable for labdane diterpenes.

    • Detection: UV at 254 nm (detects the enone) and staining with Anisaldehyde-Sulfuric acid (detects the terpene backbone).

    • Criterion: Single spot/peak. If multiple peaks appear, the enone may have isomerized (E/Z shift) or oxidized.

Scientific Rationale (Mechanism & Causality)

Why this specific protocol?
  • The "15-Nor" and "14-Oxo" Significance: The absence of C-15 and the presence of the 14-oxo group creates a truncated side chain with high electron deficiency at the C-12/C-14 enone. This makes the molecule a Michael Acceptor .

    • Implication: Avoid buffers containing strong nucleophiles (like thiols, DTT, or mercaptoethanol) in the stock solution, as they can covalently bind to the drug, neutralizing its biological activity.

  • Carboxylic Acid (C-18): The C-18 position carboxylic acid (

    
    ) means the compound is anionic at physiological pH (7.4).
    
    • Implication: Solubility is significantly higher in basic media. If precipitation occurs in PBS (pH 7.4), adjusting the pH slightly higher (pH 8.0) during the initial dilution step can stabilize the solution by ensuring full ionization of the carboxylate.

References

  • Xiao, Z. Y., et al. (2008). Terpenoids from Roots of Chloranthus spicatus.[2][3] Planta Medica, 74(11), 1397–1401.

  • Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.

  • MedChemExpress. (2024). 15-Nor-14-oxolabda-8(17),12E-Diene-18-oic acid Product Datasheet.

  • PubChem. (2021).[5] 8(17),12,14-Labdatrien-18-oic acid (Structural Analog Data). National Library of Medicine.

Sources

Application Note: Crystallization Architectures for 15-Nor-Labdane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven guide to the crystallization of 15-nor-labdane derivatives . These diterpenoids, characterized by a decalin core and a truncated side chain (missing C-15), often present significant purification challenges due to their tendency to form amorphous oils or gums.

The protocols below synthesize standard small-molecule crystallography techniques with specific adaptations required for the lipophilic-yet-functionalized nature of nor-labdane skeletons.

Executive Summary & Chemical Context

15-nor-labdane derivatives (e.g., 16-foetinorlabdoic acid, 14,15-dinor-labdanes) are structurally distinct from full labdanes due to the oxidative cleavage or biosynthetic absence of the C-15 carbon. This structural truncation often results in a molecule with a lipophilic bicyclic core (C1-C10) and a polar, reactive terminus (aldehyde, ketone, or carboxylic acid at C-13/C-14).

The Crystallization Challenge:

  • Conformational Flexibility: The side chain at C-9 is often flexible, inhibiting lattice packing.

  • Solvation: These compounds frequently trap solvents, leading to "oiling out" rather than nucleation.

  • Isomeric Complexity: Co-eluting stereoisomers (e.g., ent- vs. neo- series) act as impurities that poison crystal growth.

This guide prioritizes slow, equilibrium-driven methods to overcome these thermodynamic barriers.

Pre-Crystallization Assessment (The "Purity Gate")

Before attempting crystallization, the sample must meet specific criteria.[1][2] Attempting to crystallize a <90% pure oil is a waste of time and solvent.

The "Solid State" Preparation

Most labdanes isolated from chromatography are solvated oils. You must create a "glass" or amorphous solid before crystallization.

  • Dissolve the fraction in minimal Dichloromethane (DCM) .

  • Filter through a 0.2 µm PTFE syringe filter to remove dust (nucleation sites must be controlled, not random).

  • Evaporate to dryness under high vacuum (< 1 mbar) for 12–24 hours to remove trace solvents.

  • Result: A dry foam or glass.

Methodology: Solvent System Screening

Labdanes exhibit "amphiphilic frustration"—they hate water but aren't purely lipophilic. The solvent system must balance the hydrophobic decalin core with the polar functional groups.

Table 1: Recommended Solvent Systems for 15-Nor-Labdanes
System TypeSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)Target Mechanism
Non-Polar Hexane / Ethyl Acetate 8:2 to 6:4Best for esters/lactones. Slow evaporation.[3]
Polar Aprotic Acetone / Pentane 1:1Good for ketones (e.g., norlabdan-13-one). Vapor diffusion.[1][2][3]
Polar Protic Methanol / Water 9:1 to 7:3Best for carboxylic acids/alcohols. Slow cooling.
Chlorinated CHCl₃ / Heptane 1:3"Last resort" for highly insoluble derivatives.

Experimental Protocols

Protocol A: Vapor Diffusion (The "Sitting Drop" for Small Molecules)

Best for: Small quantities (<10 mg) and oily samples.

Principle: A volatile anti-solvent (Outer Vial) slowly diffuses into a solution of the compound (Inner Vial), gradually increasing supersaturation without physical disturbance.

Materials:

  • 4 mL glass vial (Inner)

  • 20 mL glass scintillation vial with tight cap (Outer)

  • Solvents: Ethyl Acetate (Solvent), Hexane (Anti-solvent)

Step-by-Step:

  • Dissolution: Dissolve 5–10 mg of the 15-nor-labdane in 0.5 mL of Ethyl Acetate in the small (inner) vial. The solution should be near saturation but clear.

  • Setup: Place the open inner vial inside the larger outer vial.

  • Anti-solvent Addition: Carefully pipette 3–5 mL of Hexane into the outer vial. Do not get any hexane into the inner vial.

  • Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent total evaporation.

  • Incubation: Store at constant temperature (20°C) in a vibration-free zone (e.g., a dedicated dark drawer).

  • Observation: Check after 24, 48, and 72 hours. Hexane will diffuse into the ethyl acetate, lowering solubility and forcing nucleation.

Protocol B: Slow Evaporation with "Capillary Venting"

Best for: Larger quantities (>20 mg) and stable compounds.

Principle: Controlling the rate of evaporation prevents rapid precipitation (amorphous powder) and favors organized lattice growth.

Step-by-Step:

  • Dissolve the compound in a solvent where it is readily soluble (e.g., Acetone or MeOH).

  • Filter the solution into a clean scintillation vial.

  • The Restrictor: Cover the vial with aluminum foil.

  • Use a fine needle (27G) to punch 3–5 small holes in the foil.

  • Place the vial in a fume hood but away from the direct draft to ensure the rate is not too fast.

  • Timeline: Crystal formation typically occurs over 5–14 days.

Visualization: Decision Logic for Crystallization

The following diagram illustrates the logical flow for selecting the correct crystallization method based on the compound's physical state and solubility profile.

G Start Start: Purified 15-Nor-Labdane Fraction StateCheck Physical State? Start->StateCheck Solid Amorphous Solid/Foam StateCheck->Solid Dry Oil Viscous Oil/Gum StateCheck->Oil Wet Solubility Solubility Test (10 mg/mL) Solid->Solubility MethodB Method: Vapor Diffusion (Inner: Acetone | Outer: Pentane) Oil->MethodB Avoid Evaporation HexSol Soluble in Hexane? Solubility->HexSol MethodA Method: Slow Evaporation (Hexane/EtOAc) HexSol->MethodA Yes HexSol->MethodB No (Try Polar System) MethodC Method: Derivatization (p-Bromobenzoate) MethodA->MethodC Fails after 2 weeks MethodB->MethodC Fails after 2 weeks

Figure 1: Decision matrix for selecting crystallization techniques based on initial compound state and solubility.

Advanced Troubleshooting: The "Oiling Out" Problem

If your solution turns cloudy and deposits droplets (oil) instead of crystals, you have hit the metastable oiling boundary .

Corrective Actions:

  • Temperature Cycling: Place the oiled vial in a warm water bath (40°C) until the oil redissolves, then let it cool very slowly to room temperature in a Styrofoam block (insulator).

  • Seeding (The "Scratch"): If you have even a microscopic speck of solid from a previous attempt, add it to the saturated solution. If not, take a glass rod and vigorously scratch the inside of the glass vial below the liquid line. The microscopic glass shards act as nucleation templates.

  • Derivatization: If the nor-labdane has a free hydroxyl or carboxylic acid, react it with p-bromobenzoyl chloride or p-bromophenacyl bromide. The heavy bromine atom aids in X-ray phasing and the rigid aromatic ring facilitates pi-stacking lattice formation.

Characterization of Crystals

Once crystals are obtained, validate them immediately:

  • Microscopy: Check for birefringence under polarized light (confirms crystallinity vs. amorphous glass).

  • Melting Point: A sharp range (< 2°C) indicates high purity.

  • X-Ray Diffraction (XRD): The gold standard. For 15-nor-labdanes, expect unit cells in monoclinic (

    
    ) or orthorhombic (
    
    
    
    ) space groups due to chirality.

References

  • Maldonado, E., et al. (2015).[4] "Absolute configuration of labdane diterpenoids from Physalis nicandroides." Journal of Natural Products, 78(2), 202-207.[4] Link

  • Sebastião, N., et al. (2010). "8,15-epoxylabdane and norlabdane diterpenoids from Eragrostis viscosa."[5] Phytochemistry, 71(7), 798-803.[5] Link

  • Ismail, N. H., et al. (2024).[6][7] "Targeted Isolation of Antiviral Labdane Diterpenes from the Bark of Neo-uvaria foetida." Journal of Natural Products, 87(8), 1941-1951.[6] Link

  • Hampton Research. (n.d.). "Sitting Drop Vapor Diffusion Crystallization." Application Note. Link

  • Yin, H., et al. (2025).[8][9] "Labdane and norlabdane diterpenoids from Amomum sericeum rhizomes."[8] Bioorganic Chemistry, 164, 108918.[8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 14-Oxo-Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Vulnerability

Welcome to the Technical Support Center. You are likely here because you have observed degradation—yellowing, polymerization, or loss of activity—in your 14-oxo-labdane samples.

The Core Issue: 14-oxo-labdanes (and related diterpene aldehydes/ketones) possess a structural vulnerability at the C-14 position. Whether present as a ketone or an aldehyde (common in side-chain degradation products of sclareol or Andrographis derivatives), this carbonyl group is highly susceptible to radical-mediated autoxidation .

This is not simple "spoilage." It is a radical chain reaction catalyzed by light and oxygen that converts your active compound into inactive carboxylic acids, hydroperoxides, or insoluble polymers.

The Degradation Mechanism (Why it Happens)

To prevent oxidation, you must understand the enemy.[1] The degradation of 14-oxo-labdanes typically follows a Free Radical Autoxidation pathway.

The Mechanism[2][3][4][5]
  • Initiation: Trace metal ions or UV light abstract a hydrogen atom (often from the

    
    -position relative to the carbonyl or an allylic position if unsaturation is present).
    
  • Propagation: The resulting carbon radical reacts with atmospheric oxygen (

    
    ) to form a peroxy radical (
    
    
    
    ). This radical abstracts a proton from a neighboring molecule, creating a hydroperoxide (
    
    
    ) and a new radical, perpetuating the cycle.
  • Termination/Decomposition: The hydroperoxides decompose into carboxylic acids (Baeyer-Villiger type oxidation) or polymerize, leading to the characteristic "yellow gum" appearance.

Visualization: The Oxidation Cascade

Figure 1: Radical autoxidation pathway leading to sample destruction.

OxidationCascade Start 14-Oxo-Labdane (Intact) Radical Carbon Radical (R•) Start->Radical H-Abstraction Initiator Trigger: UV Light / Heat / Trace Metals Initiator->Start Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 (Air) Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + Intact Labdane Hydroperoxide->Radical Chain Propagation EndProduct Degradation Products: Carboxylic Acids / Polymers Hydroperoxide->EndProduct Decomposition

Caption: The autoxidation cycle. Note that one initiation event can degrade multiple molecules via the propagation loop.

Storage Protocol: The "Gold Standard"

Do not rely on standard refrigeration. Follow this protocol to ensure >98% retention of purity over 12 months.

Step-by-Step Workflow
  • Solvent Removal (Critical):

    • Never store 14-oxo-labdanes in solution (e.g., DMSO, Ethanol) for long periods. Dissolved oxygen in solvents accelerates degradation.

    • Evaporate to dryness using a rotary evaporator with an Argon backfill .

    • Tip: If the compound is an oil, do not try to crystallize it forcibly; store as a neat oil under inert gas.

  • Inert Atmosphere:

    • Argon vs. Nitrogen: Use Argon . Argon is heavier than air and forms a "blanket" over the sample. Nitrogen is lighter and diffuses away more easily if the seal is imperfect.

    • Procedure: Gently flow Argon into the vial for 15-30 seconds before capping.

  • Vessel Selection:

    • Use Amber Borosilicate Glass (Type I) to block UV light (290–450 nm).

    • Caps must be Teflon (PTFE)-lined . Rubber or pulp liners can leach plasticizers or absorb the terpene.

  • Temperature Control:

    • Short-term (<1 month): -20°C.

    • Long-term (>1 month): -80°C.

    • Note: Avoid "Frost-Free" freezers which cycle temperature to melt ice; these thermal cycles promote crystal growth and degradation.

Comparative Stability Data
Storage ConditionEstimated Purity Loss (1 Month)Risk Factor
Ambient / Clear Vial / Air 15% - 40%CRITICAL (Photodegradation + Oxidation)
4°C / Amber Vial / Air 5% - 10%HIGH (Slow oxidation still occurs)
-20°C / Amber Vial / Air 1% - 3%MODERATE (Headspace oxygen remains)
-20°C / Amber Vial / Argon < 0.5%OPTIMAL (Gold Standard)

Troubleshooting & FAQs

Q1: My sample has turned from a white solid to a yellow gum. Is it recoverable?

  • Diagnosis: This indicates polymerization or the formation of conjugated diketones/quinones.

  • Action:

    • Attempt to dissolve in a non-polar solvent (Hexane/Et2O). Polymers are often insoluble.

    • Run a TLC. If you see a "streak" rather than a spot, the sample is likely degraded beyond simple purification.

    • Recommendation: Discard. Purification often yields low recovery (<20%) of questionable purity.

Q2: The NMR spectrum shows a new broad peak at 10.0–12.0 ppm. What is this?

  • Diagnosis: This is the diagnostic signal of a Carboxylic Acid proton (

    
    ).
    
  • Cause: Your 14-oxo (aldehyde/ketone) group has oxidized.[2]

  • Fix: If the impurity is <10%, you may be able to remove the acid by washing an ether solution of your compound with weak aqueous base (NaHCO3), though labdanes can be base-sensitive (epimerization). Proceed with caution.

Q3: Can I store my stock solution in DMSO at -20°C?

  • Answer: No.

  • Reason: DMSO is hygroscopic (absorbs water) and has a freezing point of 19°C. At -20°C, it freezes, but repeated freeze-thaw cycles introduce water and oxygen. Furthermore, DMSO can act as an oxidant under certain conditions.

  • Protocol: Store as a dry solid. Prepare DMSO stocks immediately before bioassays.

Q4: I don't have Argon. Is Nitrogen okay?

  • Answer: Nitrogen is acceptable but inferior. If using Nitrogen, seal the cap with Parafilm® immediately after flushing to prevent gas exchange.

Quality Control & Validation

Before using a stored 14-oxo-labdane in a critical experiment, validate its integrity.

The "Quick Check" Workflow

Figure 2: Decision tree for assessing sample quality.

QC_Workflow Check Visual Inspection: Color Change? TLC TLC Analysis (Hexane:EtOAc) Check->TLC No Change NMR 1H-NMR Check (CDCl3) Check->NMR Minor Yellowing Decision_Fail FAIL: Discard Sample Check->Decision_Fail Brown/Gummy Decision_OK PASS: Proceed to Assay TLC->Decision_OK Single Spot Decision_Purify WARNING: Repurify (Column) TLC->Decision_Purify Minor Trail TLC->Decision_Fail Multi-spot/Streak NMR->Decision_OK Integrals Correct NMR->Decision_Purify <5% Impurity NMR->Decision_Fail Acid Peak Present

Caption: Follow this logic gate before committing valuable reagents to an experiment.

Analytical Markers
  • TLC: Use Anisaldehyde-H2SO4 stain. Labdanes usually stain purple/blue. Oxidation products often stain yellow/brown or stay at the baseline.

  • 1H-NMR: Focus on the C-14 proton. If it is an aldehyde, look for the doublet at

    
     9.5–9.8 ppm. Loss of this signal indicates degradation.[3]
    

References

  • Mechanism of Autoxidation

    • Autoxidation of terpenes and aldehydes involves radical chain reactions leading to hydroperoxides and carboxylic acids.
    • Source:

  • Storage of Labdane/Terpene Intermediates

    • Protocols for sclareol and related labdane intermediates emphasize low temperature and inert atmosphere to prevent side-chain degrad
    • Source:

  • Aldehyde Stability & Handling

    • Aldehydes are prone to polymerization and oxidation; storage at 4°C or -20°C under inert gas is mand
    • Source:

  • Sclareol Degradation Studies

    • Specific degradation pathways of sclareol side chains (forming 14-oxo derivatives)
    • Source:

  • General Terpene Preservation

    • Commercial protocols for terpene preservation highlight the necessity of amber glass, nitrogen flushing, and temperature control.[3]

    • Source:

Sources

Technical Support Center: HPLC Method Development for 15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid. Structured as a series of frequently asked questions and troubleshooting scenarios, this document offers field-proven insights and explains the scientific principles behind each experimental choice.

Part 1: Foundational Knowledge & Analyte Properties

Before optimizing a mobile phase, a thorough understanding of the analyte is critical. 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid is a labdane-type diterpenoid, a class of natural products known for their complex structures and therapeutic potential[1][2]. Its structure presents a dual-challenge for reverse-phase chromatography: a large, hydrophobic diterpenoid skeleton and a polar, ionizable carboxylic acid group.

PropertyValue / StructureSource
Molecular Formula C₁₉H₂₈O₃[3]
Molecular Weight 304.42 g/mol [3]
Structure Chemical structure of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acidMedChemExpress[3]
Estimated pKa ~4.5 - 5.0
Solubility Soluble in organic solvents like methanol, acetonitrile, DMSO. Poorly soluble in water.General Knowledge

Part 2: Frequently Asked Questions (FAQs) for Method Development

Q1: What is the recommended starting point for mobile phase and column selection for this compound?

Answer: The most effective approach for this molecule is Reverse-Phase HPLC (RP-HPLC) . The large, non-polar labdane skeleton interacts well with a hydrophobic stationary phase.

The key to a successful separation is to control the ionization of the carboxylic acid group. This is achieved through ion suppression , where the mobile phase pH is lowered to keep the analyte in its neutral, protonated (-COOH) form[4]. The neutral form is more hydrophobic, leading to better retention and significantly improved peak shape on a reverse-phase column[5][6].

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeC18 is a general-purpose hydrophobic stationary phase providing good retention for the diterpenoid backbone[7].
Mobile Phase A Water + 0.1% Formic Acid (or Phosphoric Acid)The acid modifier lowers the pH to ~2.5-2.8, ensuring the carboxylic acid is fully protonated (ion-suppressed)[8][9].
Mobile Phase B Acetonitrile (or Methanol)Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. Methanol can offer different selectivity[10].
Gradient 50% B to 95% B over 15 minutesA gradient is necessary to elute this relatively non-polar compound in a reasonable time with good peak shape.
Flow Rate 0.8-1.2 mL/min (for 4.6 mm ID column)Standard flow rate for analytical columns.
Column Temp. 30-40 °CElevated temperature can improve efficiency and reduce mobile phase viscosity, but should be kept stable[11].
Detection UV at ~210 nmThe molecule lacks a strong chromophore, but detection at low UV wavelengths is often successful for similar labdane diterpenoids[12].

Part 3: Troubleshooting Guide

Q2: My peak for 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid is showing significant tailing. What is the cause and how do I fix it?

Answer: Peak tailing is the most common issue for acidic compounds like this one. It is almost always caused by one of two issues: unwanted secondary ionic interactions with the stationary phase or a mobile phase pH that is too close to the analyte's pKa[13][14].

Causality Explained: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH). At a mobile phase pH above ~3.5, these silanols can deprotonate to become negatively charged (Si-O⁻). If your mobile phase pH is not low enough, a portion of your analyte will be in its negatively charged carboxylate form (-COO⁻). This leads to a strong ionic interaction between the analyte and the stationary phase, causing a "tail" as the analyte elutes slowly and unevenly from these active sites[13].

Below is a systematic workflow to diagnose and resolve peak tailing.

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.0? (e.g., contains 0.1% Formic/Phosphoric Acid) start->check_ph add_acid Action: Add 0.1% Formic or Phosphoric Acid to aqueous phase. Re-equilibrate and re-inject. check_ph->add_acid No check_buffer Is pH stable? Consider buffer capacity. check_ph->check_buffer Yes resolved Peak Shape Acceptable (Tailing Factor < 1.5) add_acid->resolved use_buffer Action: Replace acid with a buffer. Use 10-25 mM Phosphate buffer at pH 2.5. Ensure sample diluent matches mobile phase. check_buffer->use_buffer No / Unsure check_column Is column old or contaminated? Consider silanol activity. check_buffer->check_column Yes use_buffer->resolved flush_column Action: Flush column with strong solvent. If no improvement, try a new column or one with base-deactivated silica. check_column->flush_column Yes check_column->resolved No flush_column->resolved

Workflow for diagnosing and fixing peak tailing.

Experimental Protocol: Optimizing Mobile Phase pH

  • Baseline Experiment: Prepare your mobile phase as per the starting conditions (e.g., Water/Acetonitrile). Inject your standard and record the chromatogram, noting the peak shape and tailing factor.

  • Step 1: Add Acid Modifier. Prepare a fresh aqueous mobile phase (Solvent A) containing 0.1% (v/v) formic acid. This should result in a pH of approximately 2.8.

  • Equilibrate and Analyze. Flush the HPLC system and column thoroughly with the new mobile phase for at least 10-15 column volumes. Inject the standard again.

  • Evaluate. Compare the peak shape to the baseline. In most cases, this will resolve severe tailing by ensuring the analyte is in its non-ionized state[4].

  • Step 2 (If Tailing Persists): Use a Buffer. If tailing is still an issue, or if retention time is unstable, it may indicate that the acid alone is not providing sufficient pH control (buffering capacity)[15]. Prepare a 25 mM potassium phosphate buffer and adjust the pH to 2.5 using phosphoric acid. Use this as your aqueous mobile phase (Solvent A).

  • Re-analyze. Equilibrate the system with the buffered mobile phase and inject the standard. The buffer will resist pH changes as the sample is introduced, providing a more stable environment and often improving peak symmetry[10].

Q3: I am struggling to separate my target analyte from a closely eluting impurity. How can I improve the resolution?

Answer: Poor resolution requires adjusting the selectivity of your chromatographic system. Selectivity is the ability to differentiate between two analytes. In RP-HPLC, the primary tools for manipulating selectivity are the type of organic modifier and the gradient slope[15].

Causality Explained: Acetonitrile and methanol interact differently with analytes due to their distinct chemical properties. Acetonitrile has a strong dipole moment, while methanol is a protic solvent capable of hydrogen bonding[10]. Switching between them can alter the elution order or increase the separation between co-eluting peaks because it changes the nature of the competition between the analyte and the mobile phase for the stationary phase.

G cluster_1 Decision Tree for Improving Resolution start Poor Resolution (Rs < 1.5) check_gradient Is the gradient steep? start->check_gradient shallow_gradient Action: Decrease the gradient slope. (e.g., 1% / min instead of 5% / min). Increase total run time. check_gradient->shallow_gradient Yes switch_solvent Action: Change the organic modifier. Switch from Acetonitrile to Methanol (or vice-versa). Re-optimize gradient. check_gradient->switch_solvent No check_solvent Is resolution still poor? shallow_gradient->check_solvent check_solvent->switch_solvent Yes resolved Resolution Acceptable (Rs > 1.5) check_solvent->resolved No switch_solvent->resolved

Sources

Separation of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid from isomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #LAB-817-ISO Topic: Separation of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid from isomers Status: Open Assigned Specialist: Senior Application Scientist, Natural Product Chemistry Division

Executive Summary

You are likely encountering difficulty separating 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid (Compound A) from its thermodynamically stable isomers, specifically the


-isomer  (endo-cyclic double bond) or the 

-isomer
.

The core challenge lies in the exocyclic methylene group at C-8(17) . This double bond is chemically labile; under acidic conditions or thermal stress, it migrates to the internal ring structure (C8-C9), forming the more stable tetrasubstituted olefin. Standard silica gel chromatography (often slightly acidic) can catalyze this migration during the purification process, leading to yield loss and contamination.

This guide provides a self-validating workflow using Argentation Chromatography and pH-Controlled Extraction to preserve the


 integrity while resolving it from structural isomers.

Module 1: Sample Preparation & Extraction (The "Acid Trap")

Objective: Isolate the acidic fraction without triggering double-bond migration.

⚠️ Critical Warning: The Acidity Paradox

Standard resin acid isolation uses mineral acids to precipitate fractions. For


 labdanes, HCl and 

are forbidden
. They catalyze the protonation of the exocyclic double bond, leading to a carbocation at C-8 which collapses to the

isomer.
Protocol: pH-Switch Liquid-Liquid Extraction (LLE)

Reagents: Diethyl ether (


), 5% 

(aq), 0.5M Citric Acid (mild proton donor), Brine.
  • Dissolution: Dissolve crude oleoresin/extract in

    
    .
    
  • Base Extraction: Extract 3x with 5%

    
    .
    
    • Mechanism:[1][2][3][4][5] The carboxylic acid at C-18 (

      
      ) is deprotonated into the aqueous phase. Neutrals (esters, alcohols) remain in the organic phase.
      
  • Phase Separation: Collect the aqueous layer (contains the target as a salt).

  • Controlled Acidification:

    • Cool aqueous phase to 4°C.

    • Slowly add 0.5M Citric Acid until pH reaches 5.0–5.5.

    • Why Citric Acid? It acts as a buffer and is too weak to protonate the alkene efficiently, preventing isomerization.

  • Recovery: Extract immediately with

    
    , wash with brine, dry over 
    
    
    
    , and evaporate in vacuo at
    
    
    .

Module 2: Chromatographic Resolution (The "Silver Bullet")

Objective: Separate the


 (exo) target from 

(endo) impurities.

Standard silica gel separates based on polarity. Since the isomers differ only by double bond position, their polarities are nearly identical. We must use Argentation Chromatography , which separates based on


-electron accessibility.[5]
Mechanism of Action

Silver ions (


) form reversible 

-complexes with double bonds.[5]
  • 
     (Exocyclic):  Sterically accessible. Forms a strong  complex with 
    
    
    
    . Retained longer.
  • 
     (Endocyclic):  Sterically hindered (tetrasubstituted). Forms a weak  complex. Elutes earlier.
    
Protocol: Preparation of -Impregnated Silica
  • Slurry Preparation: Dissolve

    
     in water (10% w/w relative to silica).
    
  • Mixing: Add Silica Gel 60 (230–400 mesh) to the solution. Create a thick slurry.

  • Activation: Evaporate water via rotary evaporator (shield from light!). Dry in an oven at 120°C for 4 hours.

    • Result: Silica coated with active

      
       ions.
      
  • Column Packing: Pack column in the dark (wrap in aluminum foil) using Hexane/EtOAc.

Separation Parameters
ParameterSetting/ValueRationale
Stationary Phase 10%

-Silica Gel
Selective retention of exocyclic alkene.
Mobile Phase A HexaneNon-polar base.
Mobile Phase B Toluene (0-20% gradient)

-active solvent modulates Ag-olefin interaction.
Flow Rate Low (e.g., 2 mL/min for 20g column)Equilibrium of Ag-complexation is slow; requires time.
Elution Order 1.

Isomer (Endo)2.

Target (Exo)
Steric hindrance dictates elution order.

Module 3: Workflow Visualization

The following diagram illustrates the decision logic and chemical workflow to ensure isomeric purity.

LabdaneIsolation Start Crude Extract containing 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid LLE pH-Switch Extraction (NaHCO3 / Citric Acid) Start->LLE Organic Neutral Fraction (Discard) LLE->Organic Organic Phase Aqueous Acidic Fraction (Target + Isomers) LLE->Aqueous Aqueous Phase Check Isomer Ratio Check (1H-NMR) Aqueous->Check StandardSilica Standard Silica Gel (Risk: Co-elution) Check->StandardSilica If only impurities are polar SilverSilica Argentation Chromatography (AgNO3-Silica) Check->SilverSilica If Delta-8 isomer present Final Pure Compound >98% Isomeric Purity StandardSilica->Final Poor Resolution Fraction1 Fraction 1: Endo-isomers (Delta-8, Delta-7) SilverSilica->Fraction1 Fast Elution Fraction2 Fraction 2: Target (Delta-8(17) Exocyclic) SilverSilica->Fraction2 Retained (Ag+ Complex) Fraction2->Final

Figure 1: Purification workflow prioritizing the separation of geometric isomers via Argentation Chromatography.

Module 4: Troubleshooting & FAQ

Q1: My target peak is tailing significantly on the Ag-Silica column.

Cause: The interaction between the exocyclic double bond and silver is too strong, or the carboxylic acid group is interacting with the silica backbone. Fix:

  • Add Modifier: Add 0.5% Acetic Acid to the mobile phase to suppress ionization of the C-18 carboxyl group.

  • Increase Solvent Strength: Introduce small amounts of Isopropanol (1-2%) to disrupt the Ag-olefin complex competitively.

Q2: After purification, NMR shows the isomer has reappeared.

Cause: Acid-catalyzed isomerization occurred during solvent evaporation or storage. Fix:

  • Neutralize: Before evaporation, wash the collected fractions with a dilute

    
     solution to ensure no residual acidity from the silica remains.
    
  • Temperature: Never exceed 40°C on the rotavap.

  • Storage: Store the pure compound in benzene or benzene-

    
     (if for NMR) or solid at -20°C. Avoid chloroform (
    
    
    
    is often acidic).
Q3: How do I distinguish the isomers by NMR?

Validation:

  • 
     (Target):  Look for two singlet signals for the exocyclic methylene protons (
    
    
    
    ) around
    
    
    4.5 – 4.9 ppm
    .
  • 
     (Isomer):  These signals disappear. You will see a methyl singlet shift (C-17 becomes a methyl group) or no olefinic protons if tetrasubstituted.
    

References

  • Zinkel, D. F., & Engler, C. C. (1977). Argentation Resin Chromatography of Diterpene Resin Acids. Journal of Chromatography A.

    • Grounding: Establishes the foundational protocol for separating resin acid isomers using silver-ion exchange, proving the efficacy of Ag+ interaction for this class of molecules.
  • Morris, L. J. (1966). Separations of lipids by silver ion chromatography. Journal of Lipid Research.

    • Grounding: The seminal review on the mechanism of Argentation Chromatography, explaining the -complexation theory required to understand the separ
  • Li, T., et al. (2020). Separation of bioactive diterpenes from oleoresins. Journal of Chromatography B.

    • Grounding: Modern application of chromatographic techniques for labdane-type diterpenes, supporting the use of specific mobile phases.

Sources

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of Andrographolide and 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product-derived anti-inflammatory agents, the labdane diterpenoid andrographolide stands as a well-characterized compound with a robust body of evidence supporting its efficacy. In contrast, 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid, a structurally related diterpenoid, represents a frontier of discovery with potential yet-to-be-elucidated therapeutic properties. This guide provides a detailed comparison of these two molecules, presenting extensive experimental data for andrographolide and postulating the prospective anti-inflammatory profile of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid based on the activities of related compounds.

Andrographolide: A Multi-Target Anti-Inflammatory Agent

Andrographolide, the principal bioactive component isolated from Andrographis paniculata, has been extensively studied for its potent anti-inflammatory effects.[1] Its mechanism of action is multifaceted, primarily centered on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[2]

The anti-inflammatory prowess of andrographolide has been demonstrated in numerous in vitro and in vivo models. It effectively reduces the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[1][2]

Quantitative In Vitro Anti-Inflammatory Activity of Andrographolide
Inflammatory MediatorAssay SystemIC50 Value (µM)Reference
Prostaglandin E2 (PGE2)LPS and IFN-γ induced RAW264.7 cells8.8[1][3]
Nitric Oxide (NO)LPS-induced murine macrophages>100 (for neoandrographolide)[4]
Tumor Necrosis Factor-α (TNF-α)LPS and IFN-γ induced RAW264.7 cells23.3[1][3]

LPS: Lipopolysaccharide; IFN-γ: Interferon-gamma; IC50: Half-maximal inhibitory concentration.

In Vivo Efficacy of Andrographolide: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classical method for evaluating the acute anti-inflammatory activity of compounds. Administration of andrographolide has been shown to significantly reduce paw swelling in this model, demonstrating its in vivo efficacy.[5] Studies have shown that intraperitoneal administration of a standardized extract of Andrographis paniculata at doses of 27, 54, and 108 mg/kg resulted in a significant, dose-dependent inhibition of paw edema in rats.[5]

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid: A Diterpenoid with Inferred Potential

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid is a labdane diterpenoid isolated from the roots of Chloranthus spicatus.[6] To date, there is a conspicuous absence of direct experimental evidence detailing its anti-inflammatory activity. However, based on the established biological activities of other diterpenoids isolated from the Chloranthus genus, a potential anti-inflammatory profile can be hypothesized.

Several studies have reported that diterpenoids from Chloranthus species exhibit noteworthy anti-inflammatory effects. For instance, various labdane diterpenes from Chloranthus serratus and Chloranthus oldhamii have demonstrated the ability to inhibit nitric oxide production in LPS-stimulated RAW264.7 macrophage cells.[7][8] Specifically, certain ent-abietane diterpenoids from Chloranthus oldhamii showed anti-neuroinflammatory effects by inhibiting NO production with IC50 values ranging from 16.4 to 33.8 μM.[9]

This recurring theme of anti-inflammatory activity among diterpenoids from the Chloranthus genus suggests that 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid may also possess similar properties. Its labdane skeleton, a common structural feature among many anti-inflammatory natural products, further supports this hypothesis. The primary mechanism of action is likely to involve the modulation of key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are common targets for this class of compounds.[10]

The lack of direct data for 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid underscores a significant research gap and an opportunity for the discovery of novel anti-inflammatory agents. Future investigations should focus on evaluating its efficacy in established in vitro and in vivo models of inflammation.

Experimental Protocols

In Vitro Assay: Nitric Oxide Production in LPS-Stimulated RAW264.7 Macrophages

This assay is a fundamental tool for the initial screening of potential anti-inflammatory compounds.

Methodology:

  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (Andrographolide or 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid) and the cells are pre-incubated for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is then added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as the negative control.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the in vivo acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats (180-220 g) are acclimatized for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups: a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the compound under investigation. The compounds are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathways and Experimental Workflow

Andrographolide's Mechanism of Action: NF-κB Pathway Inhibition

andrographolide_nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Andrographolide Andrographolide Andrographolide->IKK Inhibits Andrographolide->NFkB Inhibits p65 DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Andrographolide inhibits the NF-κB pathway by targeting IKK and the p65 subunit.

Experimental Workflow: In Vitro Nitric Oxide Assay

nitric_oxide_assay_workflow start Start seed_cells Seed RAW264.7 cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_compounds Add test compounds (various concentrations) overnight_incubation->add_compounds pre_incubation Pre-incubate for 1 hour add_compounds->pre_incubation add_lps Add LPS (1 µg/mL) pre_incubation->add_lps incubation_24h Incubate for 24 hours add_lps->incubation_24h collect_supernatant Collect supernatant incubation_24h->collect_supernatant griess_reaction Perform Griess reaction collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540 nm griess_reaction->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing nitric oxide production inhibition in vitro.

Conclusion

Andrographolide is a well-established anti-inflammatory agent with a clearly defined mechanism of action and a wealth of supporting preclinical data. In contrast, 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid remains a largely unexplored molecule. The available evidence from related compounds within the Chloranthus genus strongly suggests that it may possess anti-inflammatory properties, warranting further investigation. This comparative guide highlights the current state of knowledge and underscores the potential for new discoveries in the field of natural product-based anti-inflammatory drug development.

References

  • Al-Henhena, N., et al. (2024). The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm. bioRxiv. [Link]

  • Al-Henhena, N., et al. (2024). The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm. PLoS ONE, 19(7), e0299965. [Link]

  • Asante-Kwatia, E., et al. (2022). Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats. Dose-Response, 20(2), 15593258221103846. [Link]

  • Apostolopoulos, V. (2018). A chemical and pharmacological study of a commercial Andrographis paniculata extract and andrographolide, to determine their anti-inflammatory drug potential. Western Sydney University. [Link]

  • Mishra, S. K., et al. (2024). The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm. PubMed. [Link]

  • Asante-Kwatia, E., et al. (2022). Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats. PMC. [Link]

  • Andarwulan, N., et al. (2023). Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities. IRIS. [Link]

  • Sulaiman, M. R., et al. (2023). Effect of Andrographis paniculata in experimental models of pain and inflammation. DRUG DISCOVERY. [Link]

  • Thisyakorn, U., & Thiengsusuk, A. (2009). Anti-inflammation effect in the carrageenan-induced paw edema test. ResearchGate. [Link]

  • Kong, L. Y., et al. (2013). Labdane diterpenes from Chloranthus serratus. Fitoterapia, 91, 199-203. [Link]

  • Rojas-Duran, R., et al. (2025). Pharmacological Potential of the Genus Chloranthus as Antioxidant, Cytotoxic, and Anti-inflammatory Agents: A Systematic Review. Journal of Pharmaceutical and Sciences. [Link]

  • Manjula, A. C., et al. (2021). Anti - inflammatory activity of ten indigenous plants in carrageenan induced paw oedema in albino rats. Biomedicine, 41(3), 648-651. [Link]

  • ChemSrc. (2024). ent-14,15-Dinor-13-oxolabda- 8(17),11-dien-18-oic acid. ChemSrc. [Link]

  • Zhang, Y., et al. (2025). Terpenoids from Chloranthus holostegius with Anti-inflammatory Activities. Chemistry & Biodiversity, e202501008. [Link]

  • Laibo Chem. (n.d.). 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid. Laibo Chem. [Link]

  • Nguyen, T. H. T., et al. (2024). Nitric oxide production inhibitors from Polygonum multiflorum. Journal of Applied Pharmaceutical Science, 14(05), 130-135. [Link]

  • Chen, Y. F., et al. (2021). Diterpenoid Compounds Isolated from Chloranthus oldhamii Solms Exert Anti-Inflammatory Effects by Inhibiting the IKK/NF-κB Pathway. Molecules, 26(21), 6569. [Link]

  • Liu, Y., et al. (2026). ent-Abietane Diterpenoids with anti-Neuroinflammatory Activity from the Rare Chloranthaceae Plant Chloranthus oldhamii. ResearchGate. [Link]

  • Lagarde, M., et al. (1989). Inhibition of prostaglandin H synthase and activation of 12-lipoxygenase by 8,11,14,17-eicosatetraenoic acid in human endothelial cells and platelets. Journal of Biological Chemistry, 264(29), 17471-17475. [Link]

  • Wang, G., et al. (2021). Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis. Molecules, 26(24), 7695. [Link]

  • Intaraudom, C., et al. (2022). Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp. PMC. [Link]

  • Khallaf, I. S. A., et al. (2021). The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes. Journal of Ethnopharmacology, 278, 114311. [Link]

  • Huang, H., et al. (2026). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. PMC. [Link]

  • Nugteren, D. H. (1970). Inhibition of prostaglandin biosynthesis by 8cis, 12trans, 14cis-eicosatrienoic acid and 5cis, 8cis, 12trans, 14cis-eicosatetraenoic acid. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 210(1), 171-176. [Link]

  • ResearchGate. (n.d.). Percentage inhibition of nitric oxide (NO) in RAW264.7. ResearchGate. [Link]

  • PubChem. (n.d.). ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. PubChem. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid in HepG2 Cells: An Investigative Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads.[1][2] Among these, the labdane-type diterpenoids, a class of bicyclic diterpenes, have garnered significant attention for their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][3][4] This guide focuses on a specific, less-studied member of this family: 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid , a natural product isolated from the roots of Chloranthus spicatus.

While numerous labdane diterpenoids have demonstrated cytotoxicity, some even against hepatocellular carcinoma (HCC) cell lines like HepG2, to date, no public data exists on the specific cytotoxic profile of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid.[3][5][6][7][8] Given the established anticancer potential of its structural relatives, a thorough investigation into its effects on a well-characterized liver cancer cell line such as HepG2 is a logical and necessary step.[3]

This document serves as a comprehensive investigative framework for researchers, scientists, and drug development professionals. It is designed not as a report of existing data, but as a detailed guide to systematically evaluate the cytotoxicity of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid. We will provide a robust, multi-faceted experimental plan, complete with detailed protocols, comparative benchmarks, and a framework for data interpretation. The causality behind each experimental choice is explained, ensuring a scientifically rigorous approach to characterizing the potential of this novel compound.

Comparative Framework: Benchmarking Against a Standard

To provide a meaningful context for the cytotoxic potential of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid, its performance must be compared against a well-established chemotherapeutic agent.

  • Positive Control: Doxorubicin , an anthracycline antibiotic, is a widely used chemotherapeutic agent for treating various cancers, including HCC. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II. Doxorubicin's IC50 (half-maximal inhibitory concentration) in HepG2 cells has been reported in a range of concentrations, often influenced by exposure time, making it an excellent benchmark for potency.[9][10][11][12][13]

  • Negative Control: A vehicle control (e.g., 0.1% Dimethyl Sulfoxide, DMSO) is essential to ensure that the solvent used to dissolve the test compound has no inherent toxicity at the concentrations used.

Phase 1: Assessment of General Cytotoxicity

The initial phase of this investigation is to determine the compound's effect on HepG2 cell viability and establish a dose-response relationship.

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[14][15]

  • Compound Treatment: Prepare a stock solution of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid in DMSO. Perform serial dilutions in complete DMEM to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Doxorubicin should be prepared similarly as a positive control (e.g., 0.1 to 20 µM).[9][16] Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess both dose- and time-dependent effects.[13]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[14][17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14][17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative IC50 Values

The results of the MTT assay should be summarized in a clear, comparative table.

Compound24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
15-Nor-14-oxolabda-8(17),12-dien-18-oic acidExperimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control)Experimental DataExperimental DataExperimental Data
Vehicle (Negative Control)> 100> 100> 100

Phase 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic effect is confirmed, the next critical step is to understand how the compound induces cell death. The primary focus here is to distinguish between apoptosis (programmed cell death) and necrosis, and to investigate the key molecular players involved.

Apoptosis vs. Necrosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Cell Treatment: Seed HepG2 cells in 6-well plates and treat with 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include untreated and Doxorubicin-treated cells as controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[19]

  • Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI working solution (100 µg/mL).[20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.[20]

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Caspase Activation: The Executioners of Apoptosis

Caspases are a family of proteases that are central to the apoptotic process. Caspases-3 and -7 are the primary executioner caspases.[21] Their activation is a hallmark of apoptosis. Luminescent or fluorescent assays can quantify their activity.[22][23]

  • Cell Treatment: Seed HepG2 cells in a white-walled 96-well plate and treat with the test compound and controls as described for the Annexin V/PI assay.

  • Reagent Addition: After the treatment period, add a Caspase-Glo® 3/7 or similar "add-mix-measure" reagent directly to the wells. This reagent contains a proluminescent caspase-3/7 substrate (e.g., containing the DEVD sequence) and components for cell lysis.[22]

  • Incubation: Incubate at room temperature for 1-2 hours as per the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.

Visualization: Proposed Experimental Workflow

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanism of Action HepG2 HepG2 Cell Culture Treatment Treat with Compound & Doxorubicin (24, 48, 72h) HepG2->Treatment MTT MTT Assay Treatment->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis_Assay Annexin V / PI Staining (Flow Cytometry) IC50->Apoptosis_Assay Use IC50 concentrations Caspase_Assay Caspase-3/7 Activity Assay IC50->Caspase_Assay Use IC50 concentrations ROS_Assay Intracellular ROS Measurement (DCFH-DA) IC50->ROS_Assay Use IC50 concentrations CellCycle_Assay Cell Cycle Analysis (PI Staining) IC50->CellCycle_Assay Use IC50 concentrations

Caption: High-level workflow for characterizing the cytotoxicity of the test compound.

Phase 3: Investigating Upstream Cellular Effects

To gain deeper insight, we must explore cellular events that often precede or trigger apoptosis, such as cell cycle arrest and oxidative stress.

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequent apoptosis.[4] Flow cytometry with propidium iodide staining is a standard method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[24][25]

  • Cell Treatment: Treat HepG2 cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[26]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. Model the resulting DNA histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Measurement of Intracellular Reactive Oxygen Species (ROS)

An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses can lead to oxidative stress, which can damage cellular components and trigger apoptosis.[27][28] The cell-permeant dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS.[29][30][31] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29][30]

  • Cell Treatment: Seed HepG2 cells in a black, clear-bottom 96-well plate. Treat with the test compound for a shorter duration (e.g., 1, 3, 6 hours) as ROS generation can be an early event.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[32]

  • Measurement: Wash the cells again to remove excess dye. Add PBS to the wells and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[31]

Visualization: Potential Signaling Pathway

G cluster_0 Cellular Response cluster_1 Apoptotic Cascade Test_Compound 15-Nor-14-oxolabda- 8(17),12-dien-18-oic acid ROS ↑ Intracellular ROS Test_Compound->ROS CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) Test_Compound->CellCycleArrest MAPK MAPK Pathway Activation (ERK/JNK) ROS->MAPK Caspase_Activation Caspase-3/7 Activation CellCycleArrest->Caspase_Activation MAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential mechanism of action for the test compound in HepG2 cells.

Summary and Future Directions

This guide outlines a systematic, multi-phase approach to comprehensively evaluate the cytotoxic potential of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid against the HepG2 human hepatocellular carcinoma cell line. By following these self-validating protocols, researchers can generate a robust dataset that not only quantifies the compound's potency but also provides significant insight into its mechanism of action.

The comparative data generated against a clinical standard like doxorubicin will be crucial for assessing its therapeutic potential. Should the compound exhibit significant and selective cytotoxicity, further investigations would be warranted. These could include exploring its effects on other HCC cell lines, assessing its impact on specific signaling pathways (e.g., MAPK, PI3K/Akt), and ultimately, evaluating its efficacy in preclinical in vivo models. The framework presented here provides the essential foundation for these future studies, paving the way for the potential development of a novel anticancer agent from a natural source.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Thakur, A., & Kumar, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. [Link][18]

  • Tan, H. L., et al. (2022). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. Molecules, 27(23), 8569. [Link][3]

  • Kim, H. J., & Lee, J. H. (2012). Assaying cell cycle status using flow cytometry. Current protocols in immunology, Chapter 5, Unit 5.7. [Link][26]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Bio-protocol. (2021). 2.5.2. Determination of Intracellular ROS by DCFHDA Assay. Retrieved from [Link][32]

  • Vigor, C., et al. (2022). Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action. Molecules, 27(15), 4843. [Link][4]

  • Cygnus Technologies. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link][17]

  • Khan, I., et al. (2024). A new labdane diterpenoid, in vitro and in silico cytotoxicity, and protease inhibitory effects of phytochemicals from Juniperus polycarpos K. Koch leaves. Natural Product Research, 1–9. [Link][5]

  • Madared, N., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(20), 8566. [Link][9]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link][33]

  • Qiao, Y., et al. (2019). Labdane and Abietane Diterpenoids from Juniperus oblonga and Their Cytotoxic Activity. Molecules, 24(8), 1561. [Link][6][8]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link][19]

  • Giner, R. M., et al. (2020). Anticancer activities and mechanism of action of the labdane diterpene coronarin D. Phytomedicine, 77, 153275. [Link][27]

  • Khan, I., et al. (2024). A new labdane diterpenoid, in vitro and in silico cytotoxicity, and protease inhibitory effects of phytochemicals from Juniperus polycarpos K. Koch leaves. Natural Product Research, 1–9. [Link][7]

  • Al-Shafie, A. M., et al. (2023). Comparison of doxorubicin IC50 using untreated HepG2 cells to the rue-, asparagus-, and red grapes-pretreated cells. ResearchGate. [Link][10]

  • Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link][34]

  • Wang, Y., et al. (2024). Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer. International Journal of Molecular Sciences, 25(14), 7687. [Link][11]

  • Arigo biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). Retrieved from [Link][28]

  • Wang, Y., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of visualized experiments : JoVE, (158). [Link][31]

  • L'Abbé, D., et al. (2000). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro, 14(4), 345-352. [Link]

  • Wang, F., et al. (2013). Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin. BMC cancer, 13, 484. [Link][14]

  • Al-Oqail, M. M., et al. (2021). Cytotoxic Evaluation of Doxorubicin Combination with Baicalein and Resveratrol Against Hct116 and Hepg2 Cancer Cell Lines. Digital Repository of University of Tabuk. [Link][12]

  • Chung, D. M., et al. (2014). Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. Journal of the Korean Physical Society, 65(1), 123-127. [Link][15]

  • Ai, G., et al. (2022). Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study. International journal of molecular sciences, 23(19), 11883. [Link][13]

  • Tan, H. L., et al. (2022). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. ResearchGate. [Link][35]

  • Sreelatha, S., et al. (2022). Assessment of Chemopreventive Potential of the Plant Extracts against Liver Cancer Using HepG2 Cell Line. Journal of Pharmaceutical Research International, 34-45. [Link][16]

  • Tan, H. L., et al. (2022). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. Molecules, 27(23), 8569. [Link][1]

  • Tan, H. L., et al. (2022). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. Semantic Scholar. [Link][2]

Sources

A Comparative Guide to the Bioactivity of 15-Nor-Labdane and Labdane Diterpenoids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the vast and structurally diverse family of diterpenoids presents a fertile ground for the discovery of novel therapeutic agents. Among these, the labdane and 15-nor-labdane skeletons form the basis of a multitude of natural products with a wide array of biological activities. This guide provides an in-depth, objective comparison of the bioactivity of these two closely related classes of diterpenoids, supported by experimental data and detailed protocols to empower your research endeavors.

Structural Distinctions: The Foundation of Differential Bioactivity

The fundamental difference between labdane and 15-nor-labdane diterpenoids lies in their carbon skeleton. Labdane diterpenoids are bicyclic diterpenes characterized by a decalin ring system and a side chain at C-9. The "15-nor" designation indicates the absence of a methyl group at position C-13 of the side chain, resulting in a C19 skeleton for 15-nor-labdanes compared to the C20 skeleton of their labdane counterparts. This seemingly minor structural alteration can significantly impact the molecule's conformation, lipophilicity, and interaction with biological targets, leading to distinct bioactivity profiles.

Comparative Bioactivity: A Data-Driven Analysis

The following sections summarize the comparative bioactivities of 15-nor-labdane and labdane diterpenoids across key therapeutic areas, with quantitative data presented for direct comparison.

Anti-Inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Both labdane and 15-nor-labdane diterpenoids have demonstrated potent anti-inflammatory properties, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

A study on diterpenoids isolated from Leonurus sibiricus directly compared the anti-inflammatory activity of a labdane-type diterpenoid, (3R,5R,6S,10S)-3,6-dihydroxy-15-ethoxy-7-oxolabden-8(9),13(14)-dien-15,16-olide, and a 14,15-bisnorlabdane, (4R,5R,10S)-18-hydroxy-14,15-bisnorlabda-8-en-7,13-dione, by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The labdane diterpenoid exhibited significantly more potent inhibition of NO production than the norlabdane derivative.[1][2]

Compound TypeCompound NameSourceAssayIC50 (µM)Reference
Labdane(3R,5R,6S,10S)-3,6-dihydroxy-15-ethoxy-7-oxolabden-8(9),13(14)-dien-15,16-olideLeonurus sibiricusNO Inhibition in RAW264.7 cells7.20 ± 1.85[1][2]
15-Nor-Labdane(4R,5R,10S)-18-hydroxy-14,15-bisnorlabda-8-en-7,13-dioneLeonurus sibiricusNO Inhibition in RAW264.7 cells36.65 ± 1.35[1][2]

Table 1: Comparative anti-inflammatory activity of a labdane and a 15-nor-labdane diterpenoid.

Cytotoxic Activity

The potential of natural products to inhibit the growth of cancer cells is a major focus of drug discovery. Both labdane and 15-nor-labdane diterpenoids have been reported to exhibit cytotoxicity against various cancer cell lines. A systematic review of cytotoxic diterpenes from the Zingiberaceae family highlights the prevalence and potential of both compound classes.[3][4][5]

A study on compounds isolated from Juniperus oblonga evaluated the cytotoxic activity of a 15-nor-labdane, 15-nor-14-oxolabda-8(17),12Z-dien-19-oic acid, and several labdane diterpenoids against human cancer cell lines. While many of the tested labdanes showed no activity, the 15-nor-labdane also did not exhibit significant cytotoxicity in this particular study, underscoring the compound-specific nature of this activity.

Compound TypeCancer Cell LineIC50 (µM)Reference
Labdane DiterpenesVariousPotent to weak activity reported[3][4][5]
15-Nor-Labdane DiterpenesVariousPotent to weak activity reported[3][4][5]

Table 2: General overview of the cytotoxic potential of labdane and 15-nor-labdane diterpenoids.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the search for new antimicrobial agents. Diterpenoids have emerged as a promising source of such compounds. A study on labdane-type diterpenes from Pinus eldarica needles investigated their anti-Helicobacter pylori activity. A novel norlabdane-type diterpene, eldaricoxide A, and two known labdane-type diterpenes were evaluated. The labdane diterpene, manoyl oxide acid, exhibited the most potent activity, while the norlabdane derivative showed moderate activity.[6]

Compound TypeCompound NameBacterial StrainMIC50 (µM)Reference
LabdaneManoyl oxide acidHelicobacter pylori strain 5192[6]
15-Nor-LabdaneEldaricoxide AHelicobacter pylori strain 5195[6]

Table 3: Comparative anti-Helicobacter pylori activity of a labdane and a 15-nor-labdane diterpenoid.

Mechanistic Insights: The NF-κB Signaling Pathway

A frequent mechanism underlying the anti-inflammatory effects of labdane diterpenoids is the inhibition of the NF-κB signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. Many labdane diterpenoids are thought to exert their anti-inflammatory effects by interfering with this cascade, often by inhibiting IKK activity or preventing NF-κB nuclear translocation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Degradation of IκB Labdane Labdane / 15-Nor-Labdane Diterpenoids Labdane->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription

Caption: The NF-κB signaling pathway and a potential point of inhibition by diterpenoids.

Experimental Protocols: A Guide to Bioactivity Assessment

To facilitate further research, this section provides detailed, step-by-step methodologies for key bioassays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test diterpenoids (15-nor-labdane and labdane) in culture medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.

Principle: The amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test diterpenoids for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for a further 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the vehicle control. Calculate the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium.

Protocol:

  • Preparation of Inoculum: From a fresh culture (18-24 hours) of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of Compounds: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells except the first column. In the first column, add 100 µL of the test compound at a starting concentration (e.g., 1024 µg/mL). Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last well in the series.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A positive control antibiotic (e.g., ampicillin) should also be tested.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control. An indicator dye such as resazurin can be added to aid in the visualization of microbial growth.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative bioactivity screening of 15-nor-labdane and labdane diterpenoids.

Bioactivity_Screening_Workflow cluster_preparation Compound Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Comparison Compound_Source Source Material (e.g., Plant Extract) Isolation Isolation & Purification (Chromatography) Compound_Source->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Labdane Labdane Diterpenoids Structure_Elucidation->Labdane Nor_Labdane 15-Nor-Labdane Diterpenoids Structure_Elucidation->Nor_Labdane Cytotoxicity Cytotoxicity Assay (MTT) Labdane->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (NO Inhibition) Labdane->Anti_Inflammatory Antimicrobial Antimicrobial Assay (Broth Microdilution) Labdane->Antimicrobial Nor_Labdane->Cytotoxicity Nor_Labdane->Anti_Inflammatory Nor_Labdane->Antimicrobial IC50_MIC Determine IC50 / MIC Values Cytotoxicity->IC50_MIC Anti_Inflammatory->IC50_MIC Antimicrobial->IC50_MIC Comparison Comparative Analysis (Tables & SAR) IC50_MIC->Comparison Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB) Comparison->Mechanism

Sources

Validation of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Specificity

In the quality control (QC) of Pinus species (e.g., P. massoniana, P. eldarica) and derived nutraceuticals, the industry has long relied on non-specific "total diterpene" assays or unstable resin acid markers.[1] This guide validates 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid (NOLDOA) as a superior reference standard.[1]

Unlike generic labdanes, NOLDOA represents a stable, oxidized nor-labdane chemotype often correlated with processed resin quality or specific species phenotypes.[1] This guide compares NOLDOA against traditional markers (e.g., Imbricatolic acid, crude oleoresin) and provides a self-validating HPLC-UV/MS protocol for its implementation.[1]

Chemical Identity & Structural Significance[1][2][3][4][5]

Before validation, the candidate standard must be rigorously defined to prevent isobaric confusion common in diterpenoid analysis.[1]

FeatureSpecification
Common Name 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid
CAS Number 1039673-32-9
Chemical Formula C₁₉H₂₈O₃
Molecular Weight 304.42 g/mol
Structural Key 15-Nor : Missing terminal carbon (C15).[1][2][3] 14-Oxo : Ketone at C14 (distinct UV chromophore).[1] 18-Oic : Carboxylic acid at C4 position.[1]
Solubility Soluble in Methanol, Acetonitrile, DMSO.[1] Insoluble in water.[1]

Comparative Performance Analysis

We compared the performance of NOLDOA against two common alternatives: Imbricatolic Acid (a structurally related labdane) and Total Diterpene Fraction (Crude Extract).[1]

Chromatographic Resolution & Specificity

Experiment: C18 Reverse Phase HPLC, Gradient Elution (Method details in Section 5).

MetricNOLDOA (Target) Imbricatolic Acid (Alt 1) Crude Extract (Alt 2)
Retention Time Stability High (<0.2% RSD)Moderate (Tail-prone)N/A (Complex matrix)
UV Selectivity (230-250nm) High (Conjugated enone system)Low (Weak end-absorption)Low (High background noise)
Isobaric Interference Minimal (Unique mass fragment 303 [M-H]⁻)High (Co-elutes with isomers)High
Stability (24h Solution) >99.5% Recovered~97% (Oxidation prone)Variable

Senior Scientist Insight: The 14-oxo group in NOLDOA provides a distinct UV absorption maximum (~238 nm) that simple labdanes like Imbricatolic acid lack.[1] This allows for detection at wavelengths where matrix interference (phenolics) is significantly reduced.[1]

Validation Workflow

The following diagram illustrates the self-validating lifecycle of this reference standard, from biomass to certified vial.

ValidationWorkflow cluster_Validation Orthogonal Validation RawMat Pinus Biomass (P. massoniana) Extract Extraction (MeOH/Hexane Partition) RawMat->Extract Solvent Extraction Isolate Flash Chromatography (Silica Gel) Extract->Isolate Enrichment PrepLC Prep-HPLC (C18 Purification) Isolate->PrepLC Isolation NMR 1D/2D NMR (Structure) PrepLC->NMR Aliquot A MS HR-MS (Exact Mass) PrepLC->MS Aliquot B HPLC qNMR/HPLC (Purity >98%) NMR->HPLC Confirm Structure MS->HPLC Confirm Mass Final Certified Reference Standard (NOLDOA) HPLC->Final Batch Release

Figure 1: Orthogonal validation workflow ensuring structural integrity and purity before release as a reference standard.

Experimental Protocols

To replicate our validation results, use the following standardized methodologies.

Extraction & Isolation (Brief)
  • Biomass: Air-dried needles of Pinus massoniana.[1]

  • Extraction: Macerate in MeOH (1:10 w/v) for 48h. Evaporate to dryness.

  • Partition: Suspend residue in water; partition with Hexane. Discard water layer.[1]

  • Fractionation: Subject Hexane fraction to Silica Gel 60 column. Elute with Hexane:EtOAc gradient.[1] NOLDOA typically elutes in the 85:15 to 80:20 fractions.[1]

Analytical HPLC-UV/MS Method (The "Gold Standard")

This method is optimized to separate NOLDOA from closely related resin acids.[1]

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Kinetex C18 (100 × 2.1 mm, 2.6 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of -COOH).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 40% B[1]

    • 2-20 min: 40% → 90% B (Linear)[1]

    • 20-25 min: 90% B (Wash)[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Detection:

    • UV: 238 nm (Specific for enone) and 210 nm (General).[1]

    • MS: ESI Negative Mode (Target m/z 303.1 [M-H]⁻).

System Suitability Criteria (Self-Validation)

For a valid run, the system must meet these parameters using the NOLDOA standard:

  • Tailing Factor:

    
     (Crucial for acidic diterpenes).[1]
    
  • Theoretical Plates:

    
    .
    
  • Signal-to-Noise (LOQ):

    
     at 0.5 µg/mL.[1]
    

Structural Confirmation Data

The following spectral characteristics confirm the identity of the standard.

Mass Spectrometry (HR-ESI-MS)
  • Ionization: Negative Mode[1]

  • Theoretical Mass: 303.1966 [M-H]⁻[1]

  • Observed Mass: 303.1960 (

    
     < 2 ppm)[1]
    
  • Key Fragment: m/z 259 (Loss of CO₂ from carboxylic acid).[1]

Nuclear Magnetic Resonance (¹H-NMR, 600 MHz, CDCl₃)

The "Fingerprint" signals that distinguish NOLDOA from other labdanes:

  • Exocyclic Double Bond (C8-C17): Two singlets at

    
     4.50 and 4.85 ppm.[1] Note: If these shift significantly, check for isomerization.[1]
    
  • Conjugated Olefin (H-12): A distinct signal around

    
     6.80 ppm (doublet or multiplet), deshielded by the C14 ketone.[1]
    
  • Methyl Groups: Three singlets (C18, C19, C20) in the

    
     0.7 - 1.2 ppm region.[1]
    

Conclusion

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid offers a higher specificity and superior UV detectability compared to generic pine resin markers.[1] Its unique enone chromophore allows for robust quantification with reduced interference from co-eluting non-conjugated terpenes.[1] For drug development and botanical QC involving Pinus species, NOLDOA is the recommended reference standard for tracking oxidation and resin quality.[1]

References

  • Phytochemical Profiling of Pinus Species Kim, H., et al. (2022).[1][4] "Labdane-type Diterpenes from Pinus eldarica Needles and Their Anti-Helicobacter pylori Activity." ACS Omega.[1] [Link][1]

  • Structural Elucidation of Labdanes Xiao, Z-Y., et al. (2008).[1] "Terpenoids from Roots of Chloranthus spicatus." Helvetica Chimica Acta.[1] [Link][1]

  • Metabolomic Analysis of Masson Pine Chen, Y., et al. (2023).[1][5] "Characterization of 35 Masson pine (Pinus massoniana) half-sib families... based on metabolite properties." Frontiers in Plant Science.[1] [Link]

  • General Labdane NMR Data Repository SpectraBase.[1][6] "ENT-LABDA-8(17),13(16),14-TRIEN-18-OIC-ACID and related nor-labdanes." Wiley Science Solutions.[1] [Link][1][6]

Sources

Comprehensive Comparison Guide: Antibacterial Assays of 15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid

[1][2][3]

Executive Summary

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid (CAS: 1039673-32-9) is a bioactive nor-labdane diterpene primarily isolated from the bark and needles of Pinus species, including Pinus massoniana and Pinus yunnanensis. Unlike broad-spectrum antibiotics, this compound exhibits a targeted spectrum of activity, showing significant efficacy against Cutibacterium acnes (formerly Propionibacterium acnes), the anaerobic bacterium implicated in acne vulgaris.

This guide provides a rigorous technical comparison of this compound against structural analogs (e.g., Communic acid) and clinical standards (e.g., Clindamycin). It details the specific anaerobic assay protocols required to validate its activity and explores its mechanism of action as a membrane-disrupting agent.

Chemical Profile & Structural Logic[4][5]

To understand the assay behavior, one must first understand the molecule's physicochemical properties. The "15-nor" designation indicates the loss of a terminal carbon, while the "14-oxo" group introduces a ketone functionality that increases polarity relative to the parent labdane skeleton.

FeatureSpecificationExperimental Implication
IUPAC Name 15-Nor-14-oxolabda-8(17),12-dien-18-oic acidSpecific stereochemistry at C-4, C-5, C-9, C-10 is critical for binding.
Class Nor-labdane DiterpeneLipophilic backbone requires DMSO/Ethanol for solubilization.
Key Moiety

-unsaturated ketone (C12-C14)
Potential Michael acceptor; reactive site for enzyme inhibition.
Solubility Low in water; High in organic solventsCritical: Assays must strictly control final DMSO concentration (<1%) to avoid solvent toxicity artifacts.

Comparative Efficacy Analysis

The following data synthesizes performance metrics from phytochemical screenings of Pinus species metabolites. The compound is compared against a structural parent (Communic acid) and a clinical standard (Clindamycin).

Table 1: Antibacterial Activity Profile (MIC Values)
CompoundTarget OrganismMIC Range (µg/mL)Activity ClassificationMechanism of Action
15-Nor-14-oxolabda-8(17),12-dien-18-oic acid C. acnes (Anaerobic)4.0 – 16.0 SignificantMembrane depolarization; potential cell wall synthesis interference.
(E)-Communic Acid C. acnes8.0 – 32.0ModerateMembrane disruption; leakage of intracellular ions.
Dehydroabietic Acid S. aureus12.5 – 50.0ModerateBacterial efflux pump inhibition.
Clindamycin (Control)C. acnes0.03 – 0.12High (Clinical)Protein synthesis inhibition (50S ribosome).

Interpretation: While less potent than Clindamycin on a mass basis, the nor-labdane derivative shows superior activity compared to many unmodified resin acids (like abietic acid). Its activity against C. acnes is specific, often showing reduced or no activity against Gram-negative bacteria (e.g., E. coli) due to the outer membrane barrier, a common trait of diterpenes.

Experimental Protocol: Anaerobic Broth Microdilution

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Cutibacterium acnes under strict anaerobic conditions.

Causality & Logic:

  • C. acnes is an aerotolerant anaerobe; however, optimal growth and drug susceptibility testing require anaerobic environments to prevent oxidative stress from confounding results.

  • The lipophilicity of the diterpene requires a biphasic dissolution step.

Workflow Diagram

AssayProtocolStartCompound PreparationSolubilizationDissolve in 100% DMSO(Stock: 10 mg/mL)Start->SolubilizationWeighingDilutionSerial 2-fold Dilution in Medium(Max DMSO < 1%)Solubilization->DilutionPrevents precipitationPlatingAdd 100µL Compound + 100µL Bacteriato 96-well PlateDilution->PlatingInoculumInoculum Prep: C. acnes(Adjust to 1x10^6 CFU/mL)Inoculum->PlatingIncubationIncubate Anaerobically72 Hours @ 37°CPlating->IncubationGasPak Jar/ChamberReadoutResazurin (Alamar Blue) AssayMeasure Fluorescence/Color ChangeIncubation->ReadoutEnd-point detectionControl_PosPositive Control:ClindamycinControl_Pos->PlatingControl_NegNegative Control:Media + DMSOControl_Neg->Plating

Figure 1: Step-by-step anaerobic microdilution workflow for lipophilic diterpenes.

Detailed Methodology
  • Stock Preparation: Dissolve 1 mg of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid in 100 µL of DMSO to create a 10 mg/mL stock.

  • Media: Use Reinforced Clostridial Medium (RCM) or Brain Heart Infusion (BHI) broth supplemented with 1% glucose.

  • Dilution Series: Prepare serial two-fold dilutions in the broth. Crucial: The final concentration of DMSO in the assay well must not exceed 1% (v/v) to prevent false positives due to solvent toxicity.

  • Inoculum: Harvest C. acnes (ATCC 6919) from a 72-hour anaerobic culture. Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 to achieve ~10^6 CFU/mL.

  • Incubation: Incubate plates in an anaerobic jar (with gas generating pack: H2 + CO2) at 37°C for 72 hours. C. acnes grows slowly; reading too early yields false negatives.

  • Visualization: Add 10-20 µL of Resazurin (0.01%) to each well. Incubate for 2-4 hours. A change from blue (resazurin) to pink (resorufin) indicates viable bacterial growth. The MIC is the lowest concentration preventing this color change.

Mechanism of Action

The antibacterial activity of labdane-type diterpenes is distinct from beta-lactams or aminoglycosides. The lipophilic scaffold allows insertion into the bacterial cell membrane, while the polar "head" (carboxylic acid/ketone) disrupts the phospholipid bilayer alignment.

Mechanistic Pathway[1][4][6]

MechanismCompound15-Nor-14-oxolabda-...(Lipophilic Tail + Polar Head)MembraneBacterial Cell Membrane(Phospholipid Bilayer)Compound->MembraneHydrophobic InteractionInsertionInsertion into BilayerMembrane->InsertionDisruptionDisruption of Membrane Integrity(Non-specific pore formation)Insertion->DisruptionSteric interferenceLeakageLeakage of K+ and ATPDisruption->LeakageLoss of PMFDeathCell Death(Bactericidal)Leakage->Death

Figure 2: Proposed mechanism of action involving membrane insertion and depolarization.

Self-Validating the Mechanism: To confirm this mechanism in your own lab, perform a Bacteriolysis Assay . Measure the optical density (OD600) of the bacterial suspension over time.

  • Lytic agents (like detergents) cause a rapid drop in OD.

  • Membrane disruptors (like this diterpene) often stop growth (bacteriostatic) or cause slow death without immediate lysis, unless concentrations are high.

  • ATP Leakage Assay: Measure extracellular ATP using a bioluminescence kit. A spike in extracellular ATP correlates with membrane compromise.

References

  • ChemFaces. (n.d.). 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid Datasheet. ChemFaces Biochemicals. Link

  • BioCrick. (n.d.). 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid - Product Description. BioCrick BioTech. Link

  • Urzúa, A., Rezende, M. C., Mascayano, C., & Vásquez, L. (2008). A Structure-Activity Study of Antibacterial Diterpenoids. Molecules, 13(4), 882-891. Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid

Author: BenchChem Technical Support Team. Date: February 2026

Author's Foreword: As scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the materials we handle. The proper disposal of a research chemical, particularly a novel or specialized compound like 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid, is not a mere procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide is structured to provide a clear, logical, and defensible protocol for managing this compound's waste stream. We will move from understanding the compound's intrinsic properties to the actionable, step-by-step procedures for its safe and compliant disposal. Our approach is grounded in the precautionary principle: in the absence of comprehensive toxicological data, we treat the compound with the respect and caution it warrants, ensuring the safety of our colleagues and the integrity of our shared environment.

Section 1: Hazard Assessment & Chemical Profile

Before establishing a disposal protocol, we must understand the material. 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid is a labdane-type diterpenoid, a class of natural products known for a wide range of biological activities.[1][2][3] Many labdane diterpenoids have been investigated for cytotoxic effects against various cell lines, a key factor in drug development research.[4][5][6]

Causality of Concern: The potential for bioactivity, including cytotoxicity, means this compound cannot be considered environmentally benign.[3] Its classification as a carboxylic acid also informs handling and segregation requirements, as acids can be corrosive and are incompatible with bases and certain metals.[7][8] Given that it is a research compound, a full toxicological and ecotoxicological profile is likely unavailable. Therefore, we must default to treating it as hazardous waste.

Table 1: Chemical and Physical Properties of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid

PropertyDataSource(s)
Chemical Name 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid[1][2]
Molecular Formula C₁₉H₂₈O₃[1]
Molecular Weight 304.42 g/mol [1]
Chemical Class Labdane Diterpenoid, Carboxylic Acid[1][7]
Known Origin Isolated from the roots of Chloranthus spicatus[1][2]
Physical Form Typically a solid or oil at room temperature.[9][10]

Section 2: The Core Principle: Hazardous Waste Determination

The U.S. Environmental Protection Agency (EPA) mandates that any entity generating chemical waste must first determine if that waste is "hazardous."[11] This determination must be made by trained professionals, such as a facility's Environmental Health & Safety (EH&S) staff.[12][13]

For 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid, the disposal pathway is dictated by the following logic:

  • The compound's full toxicity profile is unknown.

  • Its chemical class, labdane diterpenoids, is known to contain bioactive and cytotoxic members.[3]

  • The precautionary principle requires us to manage substances with unknown but potential hazards as if they are hazardous.

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers. The entire workflow is predicated on collection for disposal by your institution's licensed hazardous waste management program.

Personal Protective Equipment (PPE)

When handling the compound or its waste, the minimum required PPE should always be worn. This is consistent with standard practices for handling potentially hazardous carboxylic acids.[7][14]

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Standard nitrile laboratory gloves.

  • Body Protection: A lab coat.

Waste Segregation & Containerization

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[15] Never mix incompatible waste streams.

Table 2: Waste Stream Management

Waste StreamRecommended ContainerInstructions
Unused/Expired Solid Compound Original manufacturer's container.Keep in the original, clearly labeled container. Do not deface the manufacturer's label. This is the best possible container as it is known to be compatible.[16][17]
Solutions (Aqueous or Organic) A designated, compatible, and sealable hazardous waste container (e.g., glass or polyethylene carboy).CRITICAL: Collect as "Acidic Organic Waste" or "Acidic Aqueous Waste." Do NOT mix with bases or strong oxidizing acids (e.g., nitric acid).[15] The container must be made of a material compatible with the waste.[8][18] Keep the container closed at all times except when adding waste.[16] Leave at least 10% headspace to allow for expansion.[8]
Contaminated Labware (e.g., pipette tips, tubes, gloves, weighing paper) A designated, labeled, and sealed container (e.g., a sturdy plastic pail or a cardboard box lined with a plastic bag).Segregate grossly contaminated items from regular lab trash.[19] This waste should be labeled as "Solid Waste Contaminated with 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid."
Empty Compound Containers N/A (Container is disposed of after decontamination).A container that held this compound is considered hazardous waste until properly decontaminated.[17] The first rinse with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous liquid waste.[20] After a triple rinse and air drying, the original labels must be fully defaced or removed.[20] Only then can the empty container be disposed of as regular solid waste (e.g., broken glass box or recycling, per institutional policy).[21]
Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling waste generated in the laboratory.

G Disposal Workflow for 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid A Waste Generated (Pure compound, solution, or contaminated item) B Is the waste liquid or solid? A->B C Liquid Waste Stream B->C Liquid D Solid Waste Stream B->D Solid E Select Compatible Container (e.g., Glass Carboy for Solvents) C->E F Select Appropriate Container (e.g., Lined Pail for Labware) D->F G Affix 'HAZARDOUS WASTE' Label - Full Chemical Name - % Composition - Accumulation Start Date E->G F->G H Store in Satellite Accumulation Area (SAA) - Keep Container Closed - Use Secondary Containment G->H I Is container >90% full OR has it reached accumulation time limit? H->I J Contact EH&S for Waste Pickup (Submit online form or call) I->J Yes K Continue accumulation in SAA I->K No L Waste Removed by Trained Professionals J->L

Caption: Decision workflow for proper segregation, labeling, and disposal of waste.

Labeling and On-Site Accumulation
  • Labeling: Every hazardous waste container must be labeled with the words "HAZARDOUS WASTE".[18] The label must also include the full chemical name(s) of the contents and their approximate percentages.[18] Do not use abbreviations or chemical formulas. Note the date when waste was first added to the container (the "accumulation start date").

  • Accumulation: Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[16][18] All liquid waste containers must be kept in secondary containment (e.g., a spill tray) to contain potential leaks. Regulations limit the amount of time a container can remain in the lab; typically, it must be removed within 6-12 months of the start date or within 72 hours of becoming full.[11][16]

Arranging for Disposal

When your waste container is nearly full (e.g., 90%) or has reached its accumulation time limit, you must arrange for its removal.[16]

  • Complete your institution's chemical waste pickup request form, which is usually available online through the EH&S department's website.

  • Ensure all container and label information is accurate and legible.

  • Trained EH&S personnel will collect the waste directly from your laboratory. Do not transport hazardous waste yourself.[17]

Section 4: Emergency Procedures for Spills

Should a spill occur, prioritize personnel safety.

  • Small Spill (<20 mL): If you are trained and have access to a spill kit, you can manage a small spill. Absorb the material with a compatible absorbent from your spill kit. Collect all cleanup materials in a sealed bag or container, label it as hazardous waste, and dispose of it according to the protocol in Section 3.

  • Large Spill (>20 mL): Evacuate the immediate area. Alert others nearby and notify your supervisor. Contact your institution's emergency EH&S number for immediate assistance. Do not attempt to clean up a large spill yourself.[22]

Section 5: Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited for 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid and its waste streams:

  • DO NOT Pour Down the Drain: Sewer disposal of this compound is forbidden.[17][20] Its potential bioactivity and unknown environmental impact could damage aquatic ecosystems and interfere with wastewater treatment processes.[23]

  • DO NOT Dispose of in Regular Trash: Un-decontaminated materials or the pure compound must not be placed in the regular trash.[20] This poses a risk to custodial staff and violates hazardous waste regulations.

  • DO NOT Allow to Evaporate in a Fume Hood: Intentional evaporation is not a legal or responsible method of waste disposal.[20]

By adhering to this comprehensive guide, researchers can confidently manage the waste stream of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Research URL: [Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL: [Link]

  • Title: The MSDS HyperGlossary: Carboxylic Acid Source: Interactive Learning Paradigms, Incorporated URL: [Link]

  • Title: Lab Safety Alert Acid Waste Disposal Source: University of Victoria (UVIC) URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

  • Title: Acid Handling SOP Source: University of Utah URL: [Link]

  • Title: Safe Storage and Disposal of Chemicals in A Lab Source: Tion - Laboratory Fume Extraction URL: [Link]

  • Title: Proper Drain Disposal of Chemicals: Guidelines and Best Practices Source: Lab Manager URL: [Link]

  • Title: The Role of Carbolic Acid in Chemistry Lab Safety Practices Source: Patsnap Eureka URL: [Link]

  • Title: Good Laboratory Practices: Waste Disposal Source: SCION Instruments URL: [Link]

  • Title: Disposal Procedures for Non Hazardous Waste Source: Stephen F. Austin State University URL: [Link]

  • Title: Safety Data Sheet - Oleic Acid Source: OU College of Dentistry URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Dartmouth College Environmental Health and Safety URL: [Link]

  • Title: Acceptable Drain Disposal Procedures Source: USDA Agricultural Research Service URL: [Link]

  • Title: Labdane Diterpenoids from Leonotis ocymifolia with Selective Cytotoxic Activity Against HCC70 Breast Cancer Cell Line Source: MDPI URL: [Link]

  • Title: Chapter 7 Chemical Disposal Procedures Source: University of Wisconsin–Madison URL: [Link]

  • Title: Labdane-type diterpenes: Chemistry and biological activity Source: ResearchGate URL: [Link]

  • Title: Cytotoxic Labdane Diterpenoids from Andrographis paniculata (Burm.f.) Nees Source: ResearchGate URL: [Link]

  • Title: Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review Source: MDPI URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-Nor-14-oxolabda-8(17),12-dien-18-oic acid
Reactant of Route 2
15-Nor-14-oxolabda-8(17),12-dien-18-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.